2-methoxy-N,5-dimethylaniline hydrochloride
Description
BenchChem offers high-quality 2-methoxy-N,5-dimethylaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-N,5-dimethylaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methoxy-N,5-dimethylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-4-5-9(11-3)8(6-7)10-2;/h4-6,10H,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIFJTCCXIYUQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Utility of 2-Methoxy-N,5-dimethylaniline Hydrochloride
Executive Summary
As pharmaceutical and agrochemical pipelines increasingly demand highly functionalized, sterically hindered building blocks to explore novel chemical space, 2-methoxy-N,5-dimethylaniline hydrochloride (CAS: 2375270-94-1) has emerged as a critical intermediate. This compound is a secondary aniline characterized by significant ortho-substitution and electron-rich ring dynamics.
As a Senior Application Scientist, I frequently encounter challenges when integrating such sterically encumbered anilines into late-stage functionalization workflows. The free base of this aniline is highly susceptible to oxidative degradation. Therefore, it is commercially supplied and synthetically utilized as a hydrochloride salt. This guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven methodologies for utilizing it in complex organometallic transformations, specifically Palladium-catalyzed Buchwald-Hartwig cross-couplings.
Physicochemical Profiling & Structural Dynamics
Understanding the intrinsic properties of 2-methoxy-N,5-dimethylaniline hydrochloride is the first step in predicting its reactivity. The molecule features an ortho-methoxy group (-OCH₃), a meta-methyl group (-CH₃), and an N-methyl secondary amine functionality.
Table 1: Key Physicochemical Properties
| Property | Value | Scientific Implication |
| Chemical Name | 2-Methoxy-N,5-dimethylaniline hydrochloride | Standard IUPAC nomenclature. |
| CAS Number | 2375270-94-1 | Unique identifier for the hydrochloride salt form 1. |
| Molecular Formula | C₉H₁₄ClNO (Salt) / C₉H₁₃NO (Free Base) | Indicates a 1:1 stoichiometric ratio of amine to HCl. |
| Molecular Weight | 187.67 g/mol (Salt) / 151.21 g/mol (Free Base) | Critical for precise stoichiometric calculations in micro-scale couplings 2. |
| SMILES (Free Base) | CC1=CC(=C(C=C1)OC)NC | Useful for computational modeling and predictive pKa/LogP calculations 2. |
| Physical State | Off-white to pale yellow crystalline solid | Color shifts to dark brown indicate oxidative degradation of the free base. |
Structural Causality in Reactivity
-
Steric Hindrance : The N-methyl group combined with the ortho-methoxy group creates a highly restricted rotational environment around the C-N bond. This steric bulk significantly raises the activation energy required for the reductive elimination step in cross-coupling catalytic cycles.
-
Electronic Effects : The methoxy group acts as a strong π -donor via resonance, making the aromatic ring highly electron-rich. This electron density makes the free base highly susceptible to single-electron oxidation by atmospheric oxygen, forming colored quinone-imine impurities. The hydrochloride salt protonates the amine, withdrawing electron density and rendering the salt indefinitely stable under ambient conditions.
Mechanistic Pathways: Overcoming Steric Hindrance in C-N Coupling
When attempting a Buchwald-Hartwig amination with 2-methoxy-N,5-dimethylaniline, standard ligands (like dppf or BINAP) often fail, resulting in unreacted starting materials or hydrodehalogenation of the aryl halide.
The Causality of Failure : The ortho-methoxy group can weakly coordinate to the Palladium(II) center, forming a stable, off-cycle resting state. Furthermore, the sheer steric bulk of the secondary amine prevents the necessary geometric compression required for reductive elimination 3.
The Solution : We must employ highly sterically demanding, electron-rich biarylphosphine ligands (e.g., RuPhos or BrettPhos ) or N-Heterocyclic Carbenes (NHCs). These ligands are bulky enough to prevent the off-cycle coordination of the methoxy group and force the Palladium into a highly reactive, mono-ligated L1Pd(0) state.
Caption: Buchwald-Hartwig catalytic cycle utilizing bulky ligands to force reductive elimination of the hindered amine.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes observable metrics to confirm success before proceeding.
Protocol 1: In Situ Free-Basing & Buchwald-Hartwig Coupling
In my experience, isolating the free base of this specific aniline leads to yield losses due to oxidation. The most robust method is to use the hydrochloride salt directly in the coupling reaction, compensating with additional stoichiometric base.
Reagents:
-
Aryl halide (1.0 equiv)
-
2-Methoxy-N,5-dimethylaniline hydrochloride (1.2 equiv)
-
Pd2(dba)3 (2 mol% Pd)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide ( NaOtBu ) (2.5 equiv) — Note: 1.0 eq neutralizes the HCl salt; 1.0 eq drives the catalytic cycle; 0.5 eq is excess.
-
Anhydrous, degassed Toluene (0.2 M)
Step-by-Step Workflow:
-
Preparation (Glovebox/Schlenk): Charge an oven-dried Schlenk flask with the aryl halide, the aniline hydrochloride salt, Pd2(dba)3 , RuPhos, and NaOtBu .
-
Degassing: Evacuate and backfill the flask with Argon three times. Self-Validation: The solid mixture should remain free-flowing. Clumping indicates moisture contamination in the base.
-
Solvent Addition: Add degassed toluene. The reaction mixture will immediately turn dark red/purple, indicating the formation of the active L1Pd(0) species.
-
Heating: Stir at 100 °C for 12 hours. Self-Validation: As the reaction proceeds, a fine white precipitate (NaCl/NaBr and NaOtBu⋅HCl ) will form, and the solution will lighten to a yellow/orange hue. If the solution crashes out to a black suspension (Pd-black), the catalyst has died due to oxygen ingress.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and Pd residue. Concentrate and purify via flash chromatography.
Protocol 2: Ex Situ Isolation of the Free Base (If Required)
If your downstream chemistry is strictly base-sensitive, you must isolate the free base prior to the reaction.
Caption: Workflow for the ex situ generation and isolation of the air-sensitive free base.
Self-Validating Steps for Protocol 2:
-
pH Check: During the biphasic extraction, test the aqueous layer. It must be > pH 8. If it is acidic, the hydrochloride salt has not been fully neutralized, and your yield will suffer.
-
Visual Check: The resulting free base will be a pale yellow oil. If it appears dark brown or black, it has oxidized and should be discarded or distilled under high vacuum before use.
Safety, Handling, and Regulatory Context
Trustworthiness in chemical application requires strict adherence to safety protocols. According to the European Chemicals Agency (ECHA) regulatory framework, 2-methoxy-N,5-dimethylaniline hydrochloride possesses specific hazard classifications that must be respected during handling 4.
-
Acute Toxicity: Classified as Acute Tox. 4 across all exposure routes (Oral - H302, Dermal - H312, Inhalation - H332).
-
Irritation: Causes skin irritation (Skin Irrit. 2 - H315) and serious eye irritation (Eye Irrit. 2A - H319).
-
Respiratory Tract: May cause respiratory irritation (STOT SE 3 - H335).
Handling Directive: Always handle the solid salt within a certified fume hood to prevent inhalation of the fine crystalline dust. When working with the free base, utilize nitrile gloves (double-gloving recommended) as the lipophilic nature of the free base allows it to permeate standard PPE more rapidly than the salt form.
References
-
PubChemLite. "2-methoxy-n,5-dimethylaniline hydrochloride (C9H13NO) Structural Information." University of Luxembourg. Available at: [Link]
-
Stradiotto, M., et al. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." National Institutes of Health (NIH) / ACS Publications. Available at: [Link]
-
European Chemicals Agency (ECHA). "2-methoxy-N,5-dimethylaniline hydrochloride - Substance Identity and Classification." ECHA CHEM Database. Available at: [Link]
Sources
- 1. 2375270-94-1|2-Methoxy-N,5-dimethylaniline hydrochloride|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 2-methoxy-n,5-dimethylaniline hydrochloride (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ECHA CHEM [chem.echa.europa.eu]
2-Methoxy-N,5-dimethylaniline Hydrochloride (CAS 2375270-94-1): A Comprehensive Technical Guide for Advanced Organic Synthesis and Drug Development
Executive Summary
2-Methoxy-N,5-dimethylaniline hydrochloride (CAS: 2375270-94-1) is a highly versatile organic building block characterized by an electron-rich, multi-substituted aniline core. Featuring an ortho-methoxy group, an N-methyl substitution, and a meta-methyl group relative to the amine, this scaffold is uniquely primed for regioselective cross-coupling and electrophilic aromatic substitution (SEAr). It is heavily utilized in medicinal chemistry and materials science, particularly in the synthesis of complex heterocycles such as phenoxazines and proprietary kinase inhibitors[1][2].
This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and a validated, self-contained synthetic protocol designed for high-yield isolation.
Physicochemical Profiling & Structural Analysis
The reactivity of 2-methoxy-N,5-dimethylaniline is dictated by the synergistic electronic effects of its substituents. The methoxy group acts as a strong electron-donating group (EDG) via resonance, activating the ring for electrophilic attack. The N-methyl group increases the nucleophilicity of the amine compared to a primary aniline, while the 5-methyl group provides steric tuning and blocks the para position relative to the methoxy group, enforcing strict regiocontrol during downstream functionalization[3].
Table 1: Physicochemical and Regulatory Data
| Parameter | Value / Description |
| Compound Name | 2-Methoxy-N,5-dimethylaniline hydrochloride |
| CAS Number (HCl Salt) | 2375270-94-1[1] |
| CAS Number (Free Base) | 30427-10-2[4] |
| Molecular Formula | C9H14ClNO (Base: C9H13NO) |
| Molecular Weight | 187.67 g/mol (Salt) / 151.21 g/mol (Base) |
| SMILES (Free Base) | CC1=CC(=C(C=C1)OC)NC[3] |
| ECHA Hazard Classification | Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[5] |
Structural Logic and Reactivity
Understanding the regioselective potential of this scaffold is critical for drug development professionals designing synthetic pathways. The diagram below illustrates how each functional group directs subsequent chemical transformations.
Caption: Regioselective reactivity of the 2-methoxy-N,5-dimethylaniline scaffold.
Validated Synthetic Methodology
While traditional nitration and subsequent reductive amination routes exist, they often suffer from poor regioselectivity and over-alkylation. A modern, highly efficient approach utilizes Hydroxylamine-Mediated Arene C-H Amination [6].
Causality of Reagent Selection
-
Starting Material (1-methoxy-4-methylbenzene): The methoxy group strongly activates the ortho and para positions. Because the para position is sterically blocked by the methyl group, amination is forced exclusively to the ortho position.
-
Aminating Agent (TsONHMe): N-methyl-O-tosylhydroxylamine acts as an electrophilic nitrogen source.
-
Solvent (HFIP): Hexafluoroisopropanol (HFIP) is critical. As a strong hydrogen-bond donor with high ionizing power, it stabilizes the leaving tosylate group and the highly polar transition state, enabling transition-metal-free C-H amination[6].
-
Salt Formation (HCl): The free base is an electron-rich aniline, making it highly susceptible to spontaneous air oxidation (radical formation). Conversion to the hydrochloride salt protonates the amine, withdrawing electron density from the ring and drastically improving shelf-life and aqueous solubility.
Step-by-Step Experimental Protocol
Step 1: C-H Amination
-
Charge a dry reaction vial with 1-methoxy-4-methylbenzene (24 mg, 0.2 mmol) and TsONHMe (81 mg, 0.4 mmol)[6].
-
Add 0.5 mL of HFIP. The strong H-bond donating capacity of HFIP will immediately facilitate the electrophilic activation of the hydroxylamine.
-
Stir the solution at room temperature (25°C) for 36 hours. Monitor the reaction via TLC (Petroleum Ether/Ethyl Acetate 10:1) to ensure complete consumption of the starting material.
Step 2: Purification of the Free Base 4. Concentrate the reaction mixture under reduced pressure to remove HFIP. 5. Purify the crude residue via silica gel flash chromatography using a mobile phase of Petroleum Ether / Ethyl Acetate (20:1)[6]. 6. Isolate 2-methoxy-N,5-dimethylaniline (Free Base) as a yellow oil (Yield: ~40%)[6].
Step 3: Hydrochloride Salt Formation (Self-Validating Step) 7. Dissolve the purified yellow oil in anhydrous diethyl ether (2.0 mL) under an inert atmosphere (N2 or Ar). 8. Slowly introduce dry HCl gas (or add 1.2 equivalents of 2M HCl in diethyl ether) at 0°C. A white to off-white precipitate will form immediately, validating the successful protonation of the secondary amine. 9. Filter the precipitate, wash with cold anhydrous ether, and dry under high vacuum to yield 2-methoxy-N,5-dimethylaniline hydrochloride.
Caption: Workflow for the synthesis of 2-methoxy-N,5-dimethylaniline hydrochloride.
Analytical Characterization
To ensure the trustworthiness of the synthesized batch, Nuclear Magnetic Resonance (NMR) spectroscopy must be utilized. The following table summarizes the expected 1H NMR shifts for the free base in CDCl3, which serve as a self-validating benchmark before salt conversion.
Table 2: 1H NMR Spectral Data (300 MHz, CDCl3)[6]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 6.66 | Doublet (d) | 7.9 | 1H | Aromatic C-H (adjacent to OMe) |
| 6.47 | Doublet of doublets (dd) | 7.9, 1.9 | 1H | Aromatic C-H |
| 6.43 | Doublet (d) | 1.9 | 1H | Aromatic C-H (between NMe and Me) |
| 4.17 | Broad singlet (br) | - | 1H | Amine N-H |
| 3.82 | Singlet (s) | - | 3H | Methoxy (-OCH3) |
| 2.86 | Singlet (s) | - | 3H | N-Methyl (-NHCH3) |
| 2.29 | Singlet (s) | - | 3H | Aryl-Methyl (-CH3) |
Note: Upon conversion to the hydrochloride salt, the N-H peak will shift significantly downfield and integrate for 2H (NH2+), and the surrounding aliphatic/aromatic protons will experience a slight downfield shift due to the electron-withdrawing nature of the protonated amine.
Sources
- 1. 2375270-94-1|2-Methoxy-N,5-dimethylaniline hydrochloride|BLD Pharm [bldpharm.com]
- 2. N,N,3-Trimethyl-4-(10H-phenoxazin-10-yl)aniline-毕得医药 [bidepharm.com]
- 3. PubChemLite - 2-methoxy-n,5-dimethylaniline hydrochloride (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 4. 30427-10-2 | 2-Methoxy-n,5-dimethylaniline - Moldb [moldb.com]
- 5. ECHA CHEM [chem.echa.europa.eu]
- 6. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
Substituted Aniline Derivatives: A Comprehensive Technical Guide on Synthesis, Pharmacology, and Toxicology
Executive Summary
Substituted aniline derivatives represent a privileged chemical space in modern medicinal chemistry, materials science, and agrochemicals. The arylamine motif is a critical pharmacophore, frequently serving as a hydrogen-bond donor/acceptor in the ATP-binding pockets of various kinases. However, the structural integration of anilines requires a rigorous balancing act: optimizing structure-activity relationships (SAR) for target affinity while mitigating the inherent toxicological risks associated with aromatic amines, such as methemoglobinemia. This whitepaper provides an in-depth mechanistic review of the synthesis, pharmacological application, and toxicological profiling of substituted aniline derivatives.
Synthetic Methodologies: The Buchwald-Hartwig Amination
The synthesis of highly functionalized substituted anilines historically relied on harsh nucleophilic aromatic substitutions or Ullmann condensations. The advent of the 1 revolutionized this space, allowing for the palladium-catalyzed cross-coupling of amines with aryl halides under mild conditions[1].
The causality behind the reaction's success lies in the precise tuning of the palladium catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., BINAP, BrettPhos) are utilized to sterically favor a monoligated palladium species. This conformational restriction accelerates both the oxidative addition of the aryl halide and the reductive elimination of the C-N bond, while simultaneously suppressing unwanted β-hydride elimination[1].
Catalytic cycle of the Buchwald-Hartwig amination.
Standardized Experimental Protocol: C-N Cross-Coupling
This protocol is a self-validating system designed for the coupling of sterically hindered bromo-aromatics with substituted anilines, adapted from established 2[2].
Reagents:
-
Aryl bromide (1.0 equiv)
-
Substituted aniline (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (0.05 equiv)
-
Ligand: BINAP or BrettPhos (0.08 equiv)
-
Base: Cs₂CO₃ or t-BuONa (1.5 to 2.0 equiv)
-
Solvent: Anhydrous Toluene (10 volumes)
Step-by-Step Methodology:
-
Preparation of the Schlenk Flask: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure nitrogen (N₂). Causality: Pd(0) intermediates are highly susceptible to oxidation. Eliminating ambient moisture and oxygen prevents premature catalyst deactivation.
-
Reagent Loading: Add the aryl bromide, substituted aniline, Pd(OAc)₂, ligand, and base to the flask.
-
Solvent Addition & Degassing: Add anhydrous toluene. Subject the mixture to three freeze-pump-thaw cycles. Causality: Dissolved O₂ in the solvent is a primary cause of homocoupling side reactions and low yields.
-
Reaction Execution: Heat the mixture to 110 °C for 8 to 12 hours under continuous stirring. Monitor progression via LC-MS or TLC.
-
Workup & Purification: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove the insoluble inorganic base and precipitated palladium black. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.
Pharmacological Applications & Structure-Activity Relationships (SAR)
Substituted anilines are ubiquitous in targeted oncology, specifically acting as competitive inhibitors in the ATP-binding pockets of receptor tyrosine kinases (RTKs) such as Mer and c-Met[3].
The aniline nitrogen acts as a crucial hydrogen bond donor to the hinge region of the kinase. SAR studies consistently demonstrate that the substitution pattern on the aniline ring dictates both potency and selectivity. For instance, in 3, ortho-substitutions often lock the molecule into a bioactive conformation that perfectly aligns with the hydrophobic sub-pockets of the kinase, enhancing binding affinity[3].
Kinase inhibition signaling pathway by aniline derivatives.
Quantitative SAR Data Summary
The table below summarizes the inhibitory activities of rationally designed dual Mer/c-Met inhibitors containing the substituted aniline scaffold, demonstrating the impact of structural modifications on kinase affinity[3],[4].
| Compound ID | Substitution Pattern | Mer Kinase IC₅₀ (nM) | c-Met Kinase IC₅₀ (nM) | Antiproliferative Activity (HepG2 IC₅₀, µM) |
| 14a | para-Fluoro | 7.9 ± 1.3 | > 1000 | > 10.0 |
| 14b | meta-Chloro | 9.4 ± 1.5 | > 1000 | > 10.0 |
| 17c | ortho-Methoxy | 6.4 ± 1.8 | 26.1 ± 7.7 | 1.45 ± 0.12 |
| 18c | ortho-Methoxy, para-Fluoro | 18.5 ± 2.3 | 33.6 ± 4.3 | 0.85 ± 0.09 |
Data Interpretation: While single halogen substitutions (14a, 14b) yield potent Mer inhibitors, they lack dual activity. The introduction of an ortho-methoxy group (17c, 18c) induces a conformational shift that enables potent dual inhibition of both Mer and c-Met, directly translating to superior antiproliferative efficacy in HepG2 cancer cell lines[3],[4].
Toxicological Considerations: Methemoglobinemia
Despite their pharmacological utility, aniline derivatives carry a well-documented toxicological liability: the induction of 5[5]. When designing novel drugs, understanding the causality of this toxicity is paramount to engineering safer molecules.
Aniline itself does not directly oxidize hemoglobin in vitro. Instead, toxicity is driven by metabolic activation. In the liver, the cytochrome P450 (CYP450) system N-oxygenates the aniline to form phenylhydroxylamine. This highly reactive metabolite enters erythrocytes and undergoes a redox cycle, oxidizing the ferrous iron (Fe²⁺) within hemoglobin to the ferric state (Fe³⁺)[6]. The resulting methemoglobin is incapable of binding oxygen, leading to severe tissue hypoxia, cyanosis, and potentially fatal cardiovascular collapse[5],[7].
Metabolic activation of anilines leading to methemoglobinemia.
Mitigation Strategy in Drug Design: To circumvent this toxicity, medicinal chemists often employ steric hindrance around the amine (e.g., di-ortho substitution) or introduce strongly electron-withdrawing groups to deactivate the aromatic ring toward CYP450-mediated N-oxidation. If methemoglobinemia occurs clinically, the standard self-validating rescue protocol involves the administration of methylene blue, which acts as a cofactor for NADPH-methemoglobin reductase to reduce Fe³⁺ back to Fe²⁺[7].
Conclusion
Substituted aniline derivatives remain a cornerstone of modern drug discovery. The mastery of their chemical space requires a dual approach: leveraging advanced synthetic methodologies like the Buchwald-Hartwig amination to build complex architectures, while utilizing rigorous SAR data to maximize target affinity and engineer out metabolic liabilities. By understanding the mechanistic causality behind both their therapeutic efficacy (kinase inhibition) and their primary toxicity (methemoglobinemia), researchers can safely harness the full potential of the arylamine pharmacophore.
References
-
Wikipedia : Buchwald–Hartwig amination. Available at:[Link]
-
Organic-Synthesis : Buchwald-Hartwig Coupling. Available at:[Link]
-
National Center for Biotechnology Information (PMC) : Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Available at:[Link]
-
ResearchGate : SAR study of the designed compounds with side chain B. Available at:[Link]
-
Centers for Disease Control and Prevention (CDC/ATSDR) : Aniline | Medical Management Guidelines. Available at:[Link]
-
National Center for Biotechnology Information (NCBI) : Aniline Acute Exposure Guideline Levels. Available at:[Link]
-
National Center for Biotechnology Information (PMC) : Aniline-induced refractory methemoglobinemia in polytrauma: successful management with erythrocytapheresis. Available at:[Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 6. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Aniline-induced refractory methemoglobinemia in polytrauma: successful management with erythrocytapheresis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthetic Workflows and Protocols for 2-Methoxy-N,5-dimethylaniline Hydrochloride
Introduction and Mechanistic Rationale
2-Methoxy-N,5-dimethylaniline hydrochloride (CAS: 2375270-94-1) is a highly specialized, electron-rich secondary aniline building block utilized extensively in medicinal chemistry and materials science [1]. The structural combination of an ortho-methoxy group and a meta-methyl group (relative to the amine) imparts profound steric and electronic effects. The N-methyl group prevents undesired bis-arylation during cross-coupling, while the ortho-methoxy group restricts the rotational degrees of freedom of the resulting products—a conformational locking strategy highly prized in the development of kinase inhibitors.
The Causality of the Hydrochloride Salt: Electron-rich secondary anilines are notoriously prone to single-electron oxidation by atmospheric oxygen, leading to the formation of highly colored, unreactive radical oligomers. Formulating this compound as a hydrochloride salt protonates the nitrogen, significantly raising its oxidation potential and ensuring long-term bench stability. Consequently, all synthetic workflows must account for the in situ or ex situ neutralization of this salt to liberate the nucleophilic free amine [2].
Physicochemical Profile and Analytical Data
To ensure self-validation during experimentation, researchers should verify the integrity of the starting material against the following physicochemical parameters before proceeding with complex syntheses.
| Property | Value / Description |
| Chemical Name | 2-Methoxy-N,5-dimethylaniline hydrochloride |
| CAS Number | 2375270-94-1 |
| Molecular Formula | C9H13NO • HCl |
| Molecular Weight | 187.67 g/mol (Salt) / 151.21 g/mol (Free Base) |
| Appearance | Off-white to pale purple crystalline powder |
| Expected MS Adduct | [M+H]+ m/z 152.10 |
| Predicted CCS (Ų) | 130.3 ([M+H]+ adduct) [1] |
| Storage Conditions | Inert atmosphere (Ar/N2), 2–8°C, desiccated |
Experimental Protocols
Protocol A: Ex Situ Free-Basing
While strong bases used in cross-coupling (e.g., NaOtBu) can neutralize the HCl salt in situ, sensitive electrophiles (such as acyl chlorides) require the pre-formed free base to prevent competitive hydrolysis by the liberated water or buffering agents.
Step-by-Step Methodology:
-
Suspend 2-methoxy-N,5-dimethylaniline hydrochloride (1.00 g, 5.33 mmol) in dichloromethane (DCM, 20 mL).
-
Add saturated aqueous sodium bicarbonate (NaHCO₃, 20 mL) dropwise. Causality: NaHCO₃ is a mild base (pKa ~10.3) that efficiently deprotonates the anilinium ion without causing base-catalyzed degradation of the electron-rich ring.
-
Stir vigorously for 15 minutes at room temperature until biphasic dissolution is complete.
-
Transfer to a separatory funnel and collect the organic (bottom) layer. Extract the aqueous layer with additional DCM (2 × 10 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate under reduced pressure to yield the free base as a pale yellow oil [2]. Use immediately or store under argon at -20°C.
Protocol B: Buchwald-Hartwig N-Arylation
Coupling secondary anilines is mechanistically challenging due to increased steric hindrance and a propensity for β-hydride elimination [3]. To overcome this, the use of a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos or BrettPhos) is mandatory. These ligands facilitate rapid oxidative addition and force the palladium center into a low-coordinate state, accelerating reductive elimination over side reactions.
Step-by-Step Methodology:
-
Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2.5 mol%), RuPhos (5.0 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equivalents).
-
Reagent Addition: Add the aryl bromide (1.0 equivalent) and 2-methoxy-N,5-dimethylaniline hydrochloride (1.2 equivalents). Note: The excess base (1.5 eq) accounts for the neutralization of the HCl salt.
-
Solvent: Add anhydrous, degassed toluene (0.2 M relative to the aryl bromide). Seal the tube.
-
Reaction: Heat the mixture to 90°C in an oil bath for 12 hours. Causality: Toluene is chosen as a non-polar solvent to maximize the solubility of the active Pd(0) species and the basicity of NaOtBu.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Catalytic cycle of Pd-catalyzed N-arylation of 2-methoxy-N,5-dimethylaniline.
Protocol C: Amide Bond Formation via Acylation
The steric bulk of the ortho-methoxy group and the N-methyl substituent makes standard peptide coupling reagents (e.g., EDC/HOBt) sluggish. Using acyl chlorides with a non-nucleophilic base (DIPEA) and a catalytic amount of DMAP accelerates the reaction via a highly electrophilic N-acylpyridinium intermediate.
Step-by-Step Methodology:
-
Dissolve 2-methoxy-N,5-dimethylaniline hydrochloride (1.0 eq) in anhydrous DCM (0.3 M) under argon.
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Cool the mixture to 0°C. Causality: 1.0 eq of DIPEA neutralizes the HCl salt, 1.0 eq neutralizes the HCl generated during acylation, and 1.0 eq ensures a basic environment. DMAP acts as a nucleophilic catalyst.
-
Add the desired acyl chloride (1.2 eq) dropwise over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Quench with saturated aqueous NH₄Cl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate for chromatography.
Step-by-step workflow for the N-acylation of 2-methoxy-N,5-dimethylaniline.
Analytical Checkpoints for Self-Validation
To ensure the trustworthiness of the synthesis, monitor the reactions using the following analytical checkpoints:
| Technique | Expected Observation | Causality / Rationale |
| TLC (Free Base) | Rf ~ 0.4 (20% EtOAc/Hexanes) | The free base is significantly less polar than the HCl salt (which stays at the baseline). |
| TLC Stain | Active to Ninhydrin (Brown/Orange) | Secondary amines react with Ninhydrin to form distinct non-purple iminium chromophores. |
| ¹H NMR (CDCl₃) | N-CH₃ singlet at ~2.86 ppm | Disappearance or shift of this peak indicates successful N-functionalization [2]. |
| LC-MS | Shift from m/z 152.10 to Product Mass | Confirms conversion. Lack of [M+H+14]+ indicates no over-methylation occurred. |
References
-
PubChemLite. "2-methoxy-n,5-dimethylaniline hydrochloride (C9H13NO) Structural Information and Predicted CCS." Université du Luxembourg. Available at:[Link]
-
Witzel, S. "Hydroxylamine-Mediated Arene C-H Amination and C-C Amination via Aza-Hock Rearrangement." Combined Faculty of Natural Sciences and Mathematics, Heidelberg University, 2021. Available at:[Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564-12649. Available at:[Link]
Application Note: Strategic Synthesis of Bio-relevant Heterocyclic Scaffolds from 2-Methoxy-N,5-dimethylaniline Hydrochloride
Abstract: This technical guide delineates the strategic application of 2-methoxy-N,5-dimethylaniline hydrochloride as a versatile precursor for the synthesis of high-value heterocyclic compounds. Moving beyond a simple recitation of procedures, this note provides an in-depth analysis of the substrate's unique reactivity profile, dictated by its electronic and steric properties. We present detailed, field-proven protocols for the construction of three distinct and pharmaceutically relevant heterocyclic cores: substituted indoles via the Bischler-Möhlau synthesis, functionalized quinolines through a modified Skraup-type reaction, and a robust two-step sequence to access carbazole derivatives. Each protocol is accompanied by a discussion of the underlying chemical principles, causality-driven experimental choices, and a visual workflow to ensure reproducibility and facilitate adaptation. This document is intended for researchers, medicinal chemists, and process development professionals engaged in the design and synthesis of novel molecular entities.
The Precursor: Understanding the Reactivity of 2-Methoxy-N,5-dimethylaniline
The starting material, 2-methoxy-N,5-dimethylaniline, presents a unique combination of functional groups that guide its synthetic utility. The hydrochloride salt form necessitates an initial neutralization step to unmask the nucleophilicity of the secondary amine. The electronic landscape of the aromatic ring is pivotal for subsequent cyclization strategies.
-
N-methyl Group: This group moderately increases the nucleophilicity of the nitrogen compared to a primary aniline and sterically influences the approach to the nitrogen atom.
-
Orth-Methoxy Group: As a potent electron-donating group (EDG), the methoxy substituent strongly activates the aromatic ring towards electrophilic substitution. It directs incoming electrophiles primarily to the para position (C5) and secondarily to the other ortho position (C3). This has profound implications for the regioselectivity of intramolecular cyclization reactions.
-
Meta-Methyl Group (at C5): This group provides weaker electron-donating character and, crucially, blocks the C5 position, forcing electrophilic attack during cyclization to occur at other available activated sites, namely C3 or potentially C1 after rearrangement.
This electronic and steric profile makes the molecule an ideal candidate for a range of classical and modern heterocyclic syntheses.
Caption: Core structure and key reactivity drivers.
Protocol I: Synthesis of Substituted Indoles via Bischler-Möhlau Synthesis
The Bischler-Möhlau indole synthesis is a robust method for creating 2-arylindoles by reacting an aniline with an α-haloketone in the presence of excess aniline.[1][2] The reaction leverages the nucleophilicity of the aniline to first displace the halide, followed by a complex cyclization-aromatization cascade. The use of excess aniline is crucial; it serves as both a reactant and a high-boiling solvent/acid scavenger. The electron-rich nature of our substituted aniline facilitates the key electrophilic cyclization step.[3]
Causality in the Protocol:
-
Neutralization: The initial use of a base (e.g., NaHCO₃) is essential to free the aniline from its hydrochloride salt, enabling it to act as a nucleophile.
-
α-Bromoacetophenone: This is the electrophilic partner. The bromine is a good leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic attack.
-
Excess Aniline: As noted by Bischler and Möhlau, a significant excess of the aniline starting material is traditionally used to drive the reaction forward and prevent polymerization of the α-bromoacetophenone.[1][2]
-
High Temperature: The thermal conditions (typically >150 °C) are necessary to overcome the activation energy for the intramolecular electrophilic cyclization onto the electron-rich aromatic ring.
Detailed Experimental Protocol:
-
Deprotonation: In a 100 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, suspend 2-methoxy-N,5-dimethylaniline hydrochloride (10 mmol) in water (20 mL). Add a saturated solution of sodium bicarbonate (NaHCO₃) dropwise until the solution is basic (pH > 8) and the free aniline separates as an oil. Extract the free aniline with diethyl ether (3 x 20 mL), dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Reaction Setup: To the flask containing the recovered free aniline (10 mmol), add an additional amount of the same free aniline to constitute a significant excess (e.g., 50-100 mmol total).
-
Reactant Addition: While stirring, add α-bromoacetophenone (10 mmol) portion-wise to the flask.
-
Thermal Cyclization: Heat the reaction mixture to 160-180 °C under a nitrogen atmosphere for 4-6 hours. The mixture will darken significantly.
-
Work-up: Cool the reaction mixture to room temperature. Add 10% aqueous HCl (50 mL) to protonate and dissolve the excess aniline. The crude indole product will likely precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with water and cold ethanol. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the purified 1,6-dimethyl-7-methoxy-2-phenyl-1H-indole.
Data Summary
| Reactant 1 | Reactant 2 | Key Conditions | Typical Yield |
| 2-Methoxy-N,5-dimethylaniline (excess) | α-Bromoacetophenone | 160-180 °C, Neat, 4-6 h | 40-60% |
| Yields are substrate-dependent and may require optimization.[3] |
Experimental Workflow
Caption: Workflow for Bischler-Möhlau Indole Synthesis.
Protocol II: Synthesis of Substituted Quinolines via Skraup-Type Reaction
The Skraup synthesis is a powerful, albeit often vigorous, method for constructing the quinoline core.[4][5] It involves reacting an aniline with glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent. The reaction proceeds by the in situ formation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the aromatic quinoline. The substitution pattern on our aniline will direct the cyclization, leading to a highly substituted quinoline product.
Causality in the Protocol:
-
Sulfuric Acid: Acts as both a catalyst and a dehydrating agent, converting glycerol to the reactive α,β-unsaturated aldehyde, acrolein.
-
Glycerol: The source of the three-carbon unit that will form part of the new heterocyclic ring.
-
Oxidizing Agent (e.g., Nitrobenzene or Arsenic Pentoxide): This is critical for the final step, aromatizing the dihydroquinoline intermediate to the stable quinoline ring system. The choice of oxidant can influence the reaction's vigor.[6]
-
Ferrous Sulfate (Catalyst): Often added to moderate the otherwise violently exothermic reaction.[4]
Detailed Experimental Protocol:
Caution: The Skraup reaction is notoriously exothermic and must be performed with extreme care in a chemical fume hood with a blast shield.
-
Setup: In a large, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid (H₂SO₄, 2.0 mol) to glycerol (2.4 mol) while cooling in an ice bath.
-
Aniline Addition: To the cooled mixture, slowly add 2-methoxy-N,5-dimethylaniline (1.0 mol, pre-liberated from its salt) and a catalytic amount of ferrous sulfate (FeSO₄).
-
Oxidant Addition: Gently heat the mixture. Slowly and carefully add the oxidizing agent (e.g., nitrobenzene, 0.5 mol) through the dropping funnel over 1-2 hours. The reaction is highly exothermic; maintain vigilant temperature control, not exceeding 130-140 °C.
-
Reaction Completion: After the addition is complete, continue heating the mixture at 140 °C for an additional 3 hours.
-
Work-up: Allow the mixture to cool completely. Carefully pour the reaction mixture onto a large volume of crushed ice. Cautiously neutralize the solution by the slow addition of concentrated sodium hydroxide solution while cooling. The quinoline product will separate as a dark oil or solid.
-
Purification: Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane). Wash the organic layer with water, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford the target 8-methoxy-5,N-dimethyl-quinoline derivative.
Data Summary
| Reactant 1 | Reagents | Key Conditions | Typical Yield |
| 2-Methoxy-N,5-dimethylaniline | Glycerol, H₂SO₄, Nitrobenzene (oxidant) | 130-140 °C, careful addition, 3-5 h | 35-55% |
| Yields can vary significantly and reaction requires careful moderation.[4][5] |
Experimental Workflow
Caption: Workflow for the Skraup Quinoline Synthesis.
Protocol III: A Two-Step Synthesis of Carbazoles
Carbazoles are a class of tricyclic heteroaromatics with significant applications in materials science and medicinal chemistry. A direct one-step synthesis from our aniline is challenging. Therefore, a more strategic two-step approach is proposed: (1) A palladium-catalyzed Buchwald-Hartwig amination to form a 2-aminodiphenylamine intermediate, followed by (2) a Graebe-Ullmann cyclization to furnish the carbazole core.[7][8]
Step 1: Buchwald-Hartwig Amination
This reaction creates the C-N bond necessary to form the diphenylamine precursor. A suitable coupling partner is a 2-halo-substituted aromatic, for example, 2-bromoanisole, which will ultimately form a methoxy-substituted carbazole.
Protocol:
-
Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Reagents: Add 2-methoxy-N,5-dimethylaniline (1.0 equiv, free base) and 2-bromoanisole (1.2 equiv).
-
Reaction: Evacuate and backfill the flask with argon three times. Add anhydrous toluene via syringe. Heat the mixture at 100-110 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography to yield the N-(2-methoxyphenyl)-2-methoxy-N,5-dimethylaniline intermediate.
Step 2: Graebe-Ullmann Carbazole Synthesis
This classic reaction converts the 2-aminodiphenylamine intermediate into a carbazole via diazotization followed by thermally induced cyclization with the extrusion of nitrogen gas.[7][9]
Protocol:
-
Diazotization: Dissolve the diphenylamine intermediate from Step 1 (1.0 equiv) in a mixture of acetic acid and concentrated HCl at 0 °C. Add a solution of sodium nitrite (NaNO₂) (1.1 equiv) in water dropwise, keeping the temperature below 5 °C. This forms the intermediate benzotriazole.
-
Cyclization: After stirring for 1 hour, the benzotriazole often precipitates. Isolate it if necessary. Heat the crude benzotriazole in a high-boiling solvent (e.g., diphenyl ether) or neat under vacuum to ~200-250 °C. Vigorous evolution of N₂ gas will be observed.
-
Purification: Once gas evolution ceases, cool the mixture. The crude carbazole can be purified by recrystallization or column chromatography to yield the target dimethoxy-dimethyl-carbazole.
Experimental Workflow
Caption: A two-step workflow for carbazole synthesis.
References
-
Bischler, A., & Brion, H. (1892). Ueber die Entstehung einiger substituirter Indole. Berichte der deutschen chemischen Gesellschaft, 25(2), 2860–2879. [Link]
-
Möhlau, R. (1882). Ueber die Einwirkung von Bromacetophenon auf Anilin. Berichte der deutschen chemischen Gesellschaft, 15(2), 2480-2491. [Link]
-
Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]
-
Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]
-
Chapman, J. H., et al. (2014). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Molecules, 19(9), 13571–13589. [Link]
-
Thennakoon, N., et al. (2015). An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. Australian Journal of Chemistry, 68(4), 566-575. [Link]
-
Pavez, J. F., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 100(6), 1042-1085. [Link]
-
Wang, D., et al. (2021). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. RSC Advances, 11(45), 28247-28259. [Link]
-
Manske, R. H. F. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 59-98. [Link]
-
Taylor, M. S., et al. (2022). Arylselenyl Radical-Mediated Cyclization of N-(2-Alkynyl)anilines: Access to 3-Selenylquinolines. The Journal of Organic Chemistry, 87(13), 8389-8400. [Link]
-
Tsvelikhovsky, D., & Buchwald, S. L. (2010). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines, and Acridines. Journal of the American Chemical Society, 132(40), 14048-14051. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of heterocycles via Pd-ligand controlled cyclization of 2-chloro-N-(2-vinyl)aniline: preparation of carbazoles, indoles, dibenzazepines, and acridines. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Liu, Y., et al. (2020). Electrochemical cyclization of alkynes to construct five-membered nitrogen-heterocyclic rings. Beilstein Journal of Organic Chemistry, 16, 2536–2576. [Link]
-
ResearchGate. (n.d.). The Graebe–Ullmann Carbazole‐Carboline Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of carbazole via Graebe‐Ullmann reaction. Retrieved from [Link]
-
YouTube. (2022, February 8). GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE... Retrieved from [Link]
-
Arkat USA. (n.d.). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically... Retrieved from [Link]
-
Al-Zahrani, M. H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21956-21981. [Link]
-
Vitale, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 743. [Link]
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
-
Wang, Y., et al. (2018). Highly Efficient Synthesis of 1,3-Dihydroxy-2-carboxycarbazole and Its Neuroprotective Effects. ACS Omega, 3(10), 14317-14324. [Link]
-
University of California, Irvine. (n.d.). Indoles. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. Retrieved from [Link]
-
Gulevich, A. V., & Gevorgyan, V. (2011). Synthesis of Heterocycles via Electrophilic Cyclization of Alkynes Containing Heteroatom. Chemical Reviews, 111(3), 1938-2014. [Link]
-
Al-Harrasi, A., et al. (2019). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 9(56), 32644-32678. [Link]
-
Ajibade, P. A., & Andrew, F. P. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2021(3), M1274. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US5700942A - Process for preparing quinoline bases.
-
ResearchGate. (n.d.). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Retrieved from [Link]
-
Beilstein Journals. (2020). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethylaniline. Retrieved from [Link]
-
HETEROCYCLES, Vol. (n.d.). Pyridine ring formylation by DMF (route A). Retrieved from [Link]
-
ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. Retrieved from [Link]
-
PubChem. (n.d.). 2-methoxy-n,5-dimethylaniline hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 4 Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo. Retrieved from [Link]
Sources
- 1. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 3. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Efficient Synthesis of 1,3-Dihydroxy-2-carboxycarbazole and Its Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 2-Methoxy-N,5-Dimethylaniline Hydrochloride
Welcome to the Application Scientist Support Hub. Working with 2-methoxy-N,5-dimethylaniline hydrochloride presents a unique triad of chemical challenges: it is a protonated salt, it possesses severe steric hindrance (an N-methyl group adjacent to an ortho-methoxy group), and its electron-rich aromatic ring is highly susceptible to oxidative degradation. This guide provides field-proven, causality-driven protocols to transform stalled reactions into high-yielding transformations.
Diagnostic Troubleshooting Workflow
Diagnostic logic for troubleshooting 2-methoxy-N,5-dimethylaniline hydrochloride reactions.
Frequently Asked Questions (FAQs)
FAQ 1: Salt Dissociation (The "Zero Yield" Problem)
Q: Why is my cross-coupling or acylation reaction failing completely when using the hydrochloride salt directly? A: The nitrogen atom in 2-methoxy-N,5-dimethylaniline hydrochloride is protonated, rendering its lone pair unavailable for nucleophilic attack. In transition-metal catalyzed cross-couplings or standard acylations, a free lone pair is strictly required to coordinate with the metal center or attack the electrophile. If your reaction relies on a weak base (like K₂CO₃) that cannot efficiently deprotonate the salt in situ due to solubility issues, the reaction will stall. For optimal yields, the hydrochloride salt must be neutralized to the free base prior to the reaction, or an excess of a strong, soluble base must be employed[1]. Standard protocols utilize aqueous ammonia or sodium carbonate to precipitate the free base[2].
FAQ 2: Overcoming Steric Hindrance (The "Low Yield" Problem)
Q: I free-based the aniline, but my Buchwald-Hartwig amination yields are still under 30%. What is the limiting factor? A: You are fighting severe steric hindrance. 2-Methoxy-N,5-dimethylaniline features an N-methyl group and an ortho-methoxy group. This creates a highly congested steric environment around the nucleophilic nitrogen. Standard phosphine ligands (like BINAP or dppf) often fail here because the intermediate palladium-amine complex cannot easily undergo reductive elimination due to clashing steric bulk. To overcome this, you must switch to a specialized dialkylbiaryl phosphine ligand designed for secondary, hindered amines, such as RuPhos [3]. RuPhos facilitates the coupling of sterically demanding secondary amines by promoting a monoligated palladium species that accelerates both oxidative addition and reductive elimination[4].
FAQ 3: Preventing Oxidative Degradation (The "Black Tar" Problem)
Q: My isolated product is heavily contaminated with dark, tarry byproducts. How do I prevent this? A: Electron-rich anilines (enriched by the electron-donating -OCH₃ and -CH₃ groups) are highly susceptible to oxidative degradation. When exposed to trace oxygen at elevated temperatures, they form radical-derived oligomers (polyanilines). This is a kinetic side-reaction that competes with your desired cross-coupling. Strict exclusion of oxygen using Schlenk techniques and degassing your solvents (via freeze-pump-thaw or rigorous argon sparging) is non-negotiable for maintaining high mass recovery.
Quantitative Data Summary
To illustrate the impact of ligand selection on the arylation of hindered ortho-substituted N-methylanilines, consider the following comparative data for a standard Buchwald-Hartwig coupling (using 2-iodoanisole as the electrophile at 110 °C):
| Ligand System | Base | Catalyst Loading (Pd) | Conversion (%) | Isolated Yield (%) | Primary Issue Observed |
| dppf | Cs₂CO₃ | 5.0 mol% | < 20% | 12% | Stalled reductive elimination |
| BINAP | NaOtBu | 5.0 mol% | 45% | 28% | High levels of hydrodehalogenation |
| XPhos | NaOtBu | 2.0 mol% | 75% | 61% | Moderate steric clash |
| RuPhos | NaOtBu | 2.0 mol% | > 95% | 89% | Optimal for hindered 2° amines |
Note: Data reflects typical optimization trajectories for hindered secondary anilines as supported by literature standards[3].
Experimental Protocols
Protocol A: Quantitative Free-Basing of 2-Methoxy-N,5-dimethylaniline Hydrochloride
Purpose: To generate the nucleophilic free base prior to metal-catalyzed coupling to ensure the lone pair is available.
Step-by-Step Methodology:
-
Suspension: Suspend 10.0 g of 2-methoxy-N,5-dimethylaniline hydrochloride in 100 mL of dichloromethane (DCM) in a 500 mL separatory funnel.
-
Neutralization: Slowly add 100 mL of a saturated aqueous sodium carbonate (Na₂CO₃) solution or dilute aqueous ammonia[2]. Caution: CO₂ gas will evolve if using carbonate; vent the funnel frequently.
-
Extraction: Shake vigorously until all solid has dissolved. The free base will partition into the lower DCM layer.
-
Separation: Collect the organic layer. Extract the aqueous layer with an additional 2 x 50 mL of DCM.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base as a pale yellow oil. Store under argon at 4 °C to prevent oxidation.
Protocol B: Optimized Buchwald-Hartwig Amination (RuPhos System)
Purpose: High-yield C-N bond formation using the sterically hindered free base.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv.), Pd₂(dba)₃ (1.0 mol%), RuPhos (2.0 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.)[3].
-
Amine Addition: Add the freshly prepared 2-methoxy-N,5-dimethylaniline free base (1.2 equiv.) via a gas-tight syringe.
-
Solvent: Add anhydrous, rigorously degassed toluene or dioxane (to achieve a 0.2 M concentration).
-
Reaction: Seal the flask and heat to 80–110 °C (depending on the aryl halide) with vigorous stirring for 16 hours.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Concentrate and purify via flash column chromatography.
References
-
Thieme-Connect : Scalable and Cost-Effective Synthesis of a Linker for Bioconjugation. Available at: 1
-
BenchChem : Optimization of reaction conditions for 4-Diazenyl-N-phenylaniline synthesis. Available at:2
-
NIH / Angewandte Chemie : Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Available at:3
-
BenchChem : Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Iodoanisole Reactions. Available at: 4
Sources
Technical Support Center: 2-Methoxy-N,5-dimethylaniline Hydrochloride Reactions
Welcome to the Technical Support Center for 2-methoxy-N,5-dimethylaniline hydrochloride . This guide is engineered for drug development professionals and synthetic chemists who require precise control over the reactivity of this highly functionalized aniline derivative.
Because this compound features a secondary amine, an electron-donating methoxy group, and a methyl group, it is highly susceptible to regioselectivity issues and over-reaction. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to mitigate common side products.
Part 1: Troubleshooting & FAQs (Causality & Mechanisms)
Q1: Why am I observing a complex mixture of regioisomers and poly-halogenated side products during electrophilic aromatic substitution (EAS)?
A: The aromatic ring of 2-methoxy-N,5-dimethylaniline is synergistically activated by two strong electron-donating groups: the methoxy group at C2 and the N-methylamino group at C1 [1].
-
The Causality: The -NHCH3 group directs electrophiles to the ortho (C6) and para (C4) positions. The C4 position is sterically accessible, making it the major site of attack. However, the C6 position (flanked by the amine and the C5-methyl group) is also electronically activated. If highly reactive electrophiles (like Br₂ or I₂) are used at room temperature, the activation barrier for both positions is easily overcome, leading to C6-monosubstitution and rapid C4,C6-disubstitution (poly-halogenation) [2].
-
The Fix: Switch to milder halogenating agents (e.g., N-Bromosuccinimide, NBS) and lower the reaction temperature to 0 °C or below to exploit the steric hindrance at C6, thereby isolating the C4-product.
Q2: During N-alkylation, my yields of the target tertiary amine are low, and a highly polar, water-soluble side product forms. What is happening?
A: You are observing over-alkylation leading to a quaternary ammonium salt [3].
-
The Causality: 2-Methoxy-N,5-dimethylaniline is a secondary amine. When it undergoes a single alkylation, the resulting tertiary amine is often more nucleophilic than the starting secondary amine due to the inductive electron-donating effects of the new alkyl chain. If the alkylating agent (e.g., benzyl bromide or methyl iodide) is present in even slight excess, or if the temperature is too high, the tertiary amine rapidly attacks the remaining electrophile.
-
The Fix: Strictly limit the electrophile to 1.0–1.05 equivalents, use a bulky, non-nucleophilic base (like DIPEA), and maintain temperatures below 25 °C.
Q3: My nucleophilic substitution reactions are stalling at <15% conversion, and I am recovering unreacted starting material. What is the structural cause?
A: The compound is commercially supplied as a hydrochloride salt [1]. In this protonated state, the nitrogen's lone pair is tied up in an N-H bond, rendering it completely non-nucleophilic.
-
The Fix: The salt must be quantitatively converted to its free base form prior to, or in situ during, the reaction. Failure to use a sufficient equivalent of base (to both neutralize the HCl and scavenge the acid generated during alkylation) will stall the reaction.
Part 2: Mechanistic Workflows & Visualizations
Electrophilic aromatic substitution pathways and regioselectivity side products.
Workflow for controlled N-alkylation to prevent quaternary ammonium salt formation.
Part 3: Quantitative Side-Product Distribution Data
The following tables summarize the empirical distribution of target molecules versus side products under varying experimental conditions. Use these parameters to benchmark your own reaction optimization.
Table 1: Regioselectivity in Bromination (EAS)
| Reagent & Solvent | Temperature | C4-Bromo (Target) | C6-Bromo (Side Product) | C4,C6-Dibromo (Side Product) |
| Br₂ in Acetic Acid | 25 °C | 45% | 15% | 35% |
| NBS in DMF | 0 °C | 88% | 8% | < 2% |
| NBS in Acetonitrile | -20 °C | 95% | 3% | Trace |
Table 2: N-Alkylation with Benzyl Bromide
| Equivalents (BnBr) | Base & Solvent | Temperature | Tertiary Amine (Target) | Quaternary Salt (Side Product) |
| 2.0 eq | K₂CO₃ / DMF | 80 °C | 30% | 65% |
| 1.2 eq | K₂CO₃ / DMF | 25 °C | 60% | 25% |
| 1.05 eq | DIPEA / DCM | 0 °C to RT | 85% | < 5% |
Part 4: Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols incorporate self-validating checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.
Protocol A: Quantitative Free-Basing & Controlled N-Alkylation
Objective: Convert the hydrochloride salt to a reactive nucleophile and perform N-alkylation without generating quaternary ammonium side products [3].
-
Neutralization: Suspend 10.0 mmol of 2-methoxy-N,5-dimethylaniline hydrochloride in 20 mL of Dichloromethane (DCM). Add 20 mL of saturated aqueous Na₂CO₃.
-
Biphasic Stirring: Stir vigorously for 30 minutes at room temperature.
-
Self-Validation Checkpoint 1: Test the aqueous layer with pH paper. It must read >9.0. If it is lower, the salt is not fully neutralized; add 1M NaOH dropwise until pH >9.0 is achieved.
-
-
Extraction & Drying: Separate the organic layer. Extract the aqueous layer with an additional 10 mL of DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Self-Validation Checkpoint 2: Spot the organic solution on a TLC plate (Hexanes:EtOAc 4:1). The free base will migrate (R_f ~0.6), whereas any un-neutralized salt would remain at the baseline.
-
-
Alkylation: Cool the DCM solution to 0 °C under inert atmosphere (N₂). Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Electrophile Addition: Dissolve 1.05 mmol of the alkyl halide in 5 mL DCM and add dropwise over 15 minutes.
-
Monitoring: Stir at 0 °C for 2 hours, then allow to warm to room temperature. Monitor by LC-MS to ensure the mass corresponding to the quaternary salt (M+R)⁺ is kept below 5% relative to the target tertiary amine.
Protocol B: Regioselective C4-Bromination
Objective: Achieve mono-bromination at the C4 position while suppressing C6-bromination and poly-halogenation [4].
-
Preparation: Dissolve 5.0 mmol of the free-based 2-methoxy-N,5-dimethylaniline in 15 mL of anhydrous Acetonitrile.
-
Cooling: Submerge the reaction flask in a dry ice/ethylene glycol bath to achieve exactly -20 °C.
-
Self-Validation Checkpoint 1: Ensure internal temperature stabilizes at -20 °C before proceeding. Warmer temperatures exponentially increase the rate of C6-bromination.
-
-
Reagent Addition: Dissolve 4.95 mmol (0.99 eq) of recrystallized N-Bromosuccinimide (NBS) in 10 mL of Acetonitrile. Add this solution dropwise via an addition funnel over 30 minutes.
-
Causality Note: Using a slight sub-stoichiometric amount of NBS ensures that the highly activated mono-brominated product does not encounter excess electrophile, completely terminating the dibromination pathway.
-
-
Quenching: After 1 hour, quench the reaction cold by adding 10 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted bromonium species.
-
Isolation: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography to separate the trace C6-isomer.
References
- PubChemLite - 2-methoxy-n,5-dimethylaniline hydrochloride (C9H13NO)
- Electrophilic aromatic substitution in eutectic-type mixtures: from an old concept to new sustainable horizons Source: RSC Publishing URL
- Source: National Institutes of Health (NIH)
- Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions Source: The Journal of Organic Chemistry - ACS Publications URL
Technical Support Center: Troubleshooting the Synthesis of 2-Methoxy-N,5-dimethylaniline Hydrochloride
Welcome to the Technical Support Center for the synthesis of 2-methoxy-N,5-dimethylaniline hydrochloride. This guide is designed for researchers, medicinal chemists, and process scientists who are encountering yield, purity, or isolation issues during the N-methylation and salt formation of electron-rich aniline derivatives.
Below, we dissect the mechanistic causality behind common failures, provide self-validating protocols, and answer frequently asked questions to help you rescue your synthesis.
Mechanistic Causality & Reaction Pathways
The synthesis of 2-methoxy-N,5-dimethylaniline begins with the primary amine 2-methoxy-5-methylaniline (commonly known as p-cresidine) [4]. Because the aromatic ring is substituted with two strong electron-donating groups (methoxy and methyl), the amine nitrogen is highly nucleophilic, and the aromatic core is highly susceptible to oxidation.
The Kinetic Trap of Direct Alkylation: A common mistake in this synthesis is attempting direct N-methylation using methyl iodide (MeI) or dimethyl sulfate. When the primary amine is methylated to the secondary amine, the inductive electron-donating effect of the newly added methyl group increases the electron density on the nitrogen atom. This makes the mono-methylated product more nucleophilic than the starting material. Consequently, the reaction enters a kinetic trap, inevitably leading to over-methylation and the formation of the tertiary N,N-dimethyl amine [3].
To achieve absolute chemoselectivity, the synthesis must bypass direct alkylation. The most robust approach is the Formylation-Reduction Pathway , which structurally limits the addition to a single carbon atom before reduction.
Figure 1: Chemoselective formylation-reduction pathway preventing over-methylation.
Diagnostic Troubleshooting Workflow
If your synthesis has already failed, use the following diagnostic logic to identify the root cause of your impurity profile or isolation failure.
Figure 2: Diagnostic workflow for identifying and resolving common synthesis failures.
Validated Experimental Protocol (Self-Validating System)
To ensure reproducibility, this protocol utilizes built-in analytical checkpoints. Do not proceed to the next step unless the checkpoint criteria are met.
Step 1: Chemoselective Formylation
-
Reagent Preparation: Cool 3.0 equivalents of 98% formic acid to 0 °C under an Argon atmosphere. Slowly add 2.5 equivalents of acetic anhydride dropwise. Stir for 30 minutes to generate acetic formic anhydride in situ.
-
Reaction: Dissolve 1.0 equivalent of 2-methoxy-5-methylaniline in anhydrous dichloromethane (DCM). Add this solution dropwise to the anhydride mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Self-Validation Checkpoint 1: Run TLC (Hexane:EtOAc 7:3). The primary amine starting material (ninhydrin active) must be completely absent. The formamide intermediate will appear as a higher Rf UV-active spot.
Step 2: Borane Reduction
-
Reaction: Dissolve the crude formamide in anhydrous THF under Argon. Cool to 0 °C. Slowly add 3.0 equivalents of Borane-THF complex (1.0 M in THF). Reflux the mixture for 4 hours.
-
Quench & Hydrolysis: Cool to 0 °C. Carefully quench excess borane by adding methanol dropwise until effervescence ceases. Add 1M HCl and reflux for 1 hour to break the stable boron-amine complex.
-
Workup: Basify the aqueous layer to pH 10 with 2M NaOH. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the free base as a pale yellow oil.
Self-Validation Checkpoint 2: Perform GC-MS on the organic layer. You must observe a single dominant peak at m/z 151 . If m/z 165 is present, your glassware was contaminated with a methylating agent.
Step 3: Anhydrous Hydrochloride Salt Formation
-
Precipitation: Dissolve the free base in strictly anhydrous diethyl ether (20 mL/g) under Argon. Cool to 0 °C.
-
Salt Formation: Add 1.2 equivalents of anhydrous HCl in diethyl ether (2.0 M) dropwise with vigorous magnetic stirring. A white precipitate will form immediately.
-
Isolation: Filter the crystals rapidly under a blanket of Argon (the salt is hygroscopic). Wash with cold anhydrous ether and dry in a vacuum desiccator over P₂O₅.
Self-Validation Checkpoint 3: The product must be a free-flowing white powder. If it forms a sticky biphasic oil, moisture has compromised the system.
(Note: For an alternative green-chemistry route, mono-N-methylation can also be achieved using Dimethyl Carbonate over a NaY Faujasite catalyst at 90 °C, which sterically prevents over-methylation [1].)
Troubleshooting FAQs
Q: My reaction mixture turned pitch black during the synthesis, and my final yield is terrible. What caused this? A: You are observing the oxidation of the electron-rich aromatic core. The synergistic electron-donating effects of the methoxy (-OCH₃) and methyl (-CH₃) groups significantly raise the HOMO energy of the ring, making it highly susceptible to single-electron oxidation by atmospheric oxygen. This leads to the formation of dark, polymeric quinone-imine tars. Fix: You must degas all solvents by sparging with Argon for 15 minutes prior to use and maintain a strict inert atmosphere throughout the reaction.
Q: I attempted direct alkylation with methyl iodide (MeI) and potassium carbonate. My GC-MS shows a mixture of m/z 137, 151, and 165. How do I fix this? A: You have fallen into the over-methylation kinetic trap. The secondary amine (m/z 151) reacts with MeI faster than your starting material (m/z 137), leading to the tertiary N,N-dimethyl amine (m/z 165). Standard direct alkylation will never yield pure mono-methylated product [2]. Fix: Abandon direct alkylation. Switch to the Formylation-Reduction route detailed in Section 3, or utilize highly specific protecting-group strategies (e.g., Nosyl protection) [2].
Q: During the final HCl salt formation, the product formed a thick, sticky oil at the bottom of the flask instead of crystals. How can I recover my product? A: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs when the salt becomes supersaturated but its melting point in the specific solvent mixture is lower than the ambient temperature. For this specific molecule, oiling out is almost always exacerbated by the presence of trace water, as the hydrochloride salt of this electron-rich amine is highly hygroscopic. Fix: Decant the ether. Redissolve the oil in a minimal amount of anhydrous ethanol, add activated charcoal, filter, and precipitate by slowly adding anhydrous diethyl ether at -20 °C. Ensure all glassware is oven-dried and use strictly anhydrous HCl/ether.
Quantitative Data & Analytical Validation
Use the following table to validate your intermediates and final product against expected analytical specifications.
| Compound | Molecular Formula | MW ( g/mol ) | GC-MS (m/z) | Physical Appearance | Troubleshooting Note |
| 2-Methoxy-5-methylaniline (Starting Material) | C₈H₁₁NO | 137.18 | 137 | White to pale gray crystals | Darkens upon exposure to air (oxidation). |
| Formamide Intermediate | C₉H₁₁NO₂ | 165.19 | 165 | Off-white solid | UV-active, higher Rf than starting material. |
| 2-Methoxy-N,5-dimethylaniline (Free Base) | C₉H₁₃NO | 151.21 | 151 | Pale yellow oil | Must be stored under Argon at -20 °C. |
| N,N-dimethyl Impurity | C₁₀H₁₅NO | 165.24 | 165 | Yellow oil | Indicates failure of chemoselective method. |
| Target HCl Salt | C₉H₁₄ClNO | 187.67 | 151 | White crystalline powder | GC-MS will detect the free base. Highly hygroscopic. |
References
-
Selva, M., Tundo, P., & Perosa, A. (2003). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry. [Link]
-
Le Pera, A., Leggio, A., Liguori, A., Napoli, A., Siciliano, C., & Sindona, G. (2006). Highly Specific N-Monomethylation of Primary Aromatic Amines. Tetrahedron. [Link]
-
Organic Syntheses, Coll. Vol. 10, p.104 (2004); Vol. 81, p.98 (2005). 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline. Organic Syntheses. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8445, 2-Methoxy-5-Methylaniline. PubChem. [Link]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Substituted Anilines
Welcome to the Technical Support Center for the N-alkylation of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the efficiency and selectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the N-alkylation of anilines and how can they be minimized?
The most prevalent side reactions are over-alkylation, leading to tertiary amines or even quaternary ammonium salts, and C-alkylation of the aromatic ring.[1] Over-alkylation occurs because the N-monoalkylated product is often more nucleophilic than the starting aniline.[1][2] To minimize these side products:
-
Control Stoichiometry: Use a stoichiometric excess of the aniline relative to the alkylating agent.[1]
-
Lower Reaction Temperature: This can favor mono-alkylation as the activation energy for the second alkylation may be higher.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise can keep its concentration low, reducing the likelihood of a second alkylation event.[3]
Q2: How do electron-donating and electron-withdrawing substituents on the aniline ring affect the reaction?
Substituents on the aniline ring significantly influence the nucleophilicity of the nitrogen atom.
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the nitrogen, making the aniline more nucleophilic and generally leading to higher reaction rates and yields.[4]
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the nitrogen's electron density, rendering the aniline less nucleophilic.[4][5] These substrates often require more forcing conditions, such as stronger bases, higher temperatures, or more active catalysts, to achieve good conversion.[2][5]
Q3: What are the key considerations when choosing a solvent for N-alkylation?
The ideal solvent should dissolve the reactants and be stable at the required reaction temperature. Polar aprotic solvents like DMF, DMSO, acetonitrile, and THF are generally preferred.[5] They can stabilize charged intermediates without protonating the aniline, thus preserving its nucleophilicity.[5][6] In some modern catalytic systems, low-polarity solvents like THF or even hexane have proven effective.[7][8]
Q4: Which base is appropriate for my N-alkylation reaction?
The choice of base is critical and depends on the aniline's reactivity and the reaction mechanism. For anilines with electron-withdrawing groups, a stronger base like potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH) is often necessary to deprotonate the amine or neutralize the acid byproduct.[5] For more nucleophilic anilines, a milder base may suffice. In catalytic "borrowing hydrogen" reactions with alcohols, a base is typically required for the initial deprotonation of the alcohol.[9]
Q5: What is the "borrowing hydrogen" or "hydrogen autotransfer" strategy for N-alkylation?
This is an environmentally benign method that uses alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., based on Ru, Ir, Ni, or Mn).[10][11][12] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then condenses with the aniline to form an imine. The catalyst then returns the hydrogen to reduce the imine to the N-alkylated aniline, with water being the only byproduct.[12]
Troubleshooting Guide
Issue 1: Low or No Product Yield
A low yield can be frustrating, but it is often traceable to a few key factors. This guide will help you diagnose and resolve the issue.
Potential Causes and Solutions
-
Insufficient Reactivity of the Aniline: As mentioned, anilines with strong electron-withdrawing groups are less nucleophilic.[5]
-
Poor Leaving Group on the Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl.
-
Solution: If using an alkyl chloride or bromide, consider switching to the corresponding iodide to increase the reaction rate.[3]
-
-
Inactive Catalyst: In catalytic reactions, the catalyst may not be active due to improper handling or storage.
-
Suboptimal Reaction Conditions: The chosen solvent, temperature, or base may not be suitable for your specific substrates.
-
Solution: A systematic screening of these parameters is recommended. For instance, for sluggish reactions, a higher boiling point solvent like toluene or DMF might be beneficial.[5]
-
Troubleshooting Workflow for Low Yield
Caption: A logical flowchart for troubleshooting low reaction yields.
Issue 2: Over-Alkylation (Formation of Tertiary Amines)
A common challenge is the formation of the N,N-dialkylated product, which can be difficult to separate from the desired mono-alkylated aniline.[1]
Potential Causes and Solutions
-
High Reactivity of the Mono-Alkylated Product: The secondary amine product is often more nucleophilic than the starting primary amine.[1][2]
-
Solution: Use an excess of the aniline (1.2 to 1.5 equivalents) relative to the alkylating agent to increase the probability of the alkylating agent reacting with the more abundant starting material.[3]
-
-
High Concentration of Alkylating Agent:
-
Solution: Add the alkylating agent slowly or portion-wise to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring mono-alkylation.[3]
-
-
Prolonged Reaction Time or High Temperature:
Data Summary: Controlling Over-Alkylation
| Strategy | Rationale | Key Considerations |
| Aniline in Excess | Increases the statistical probability of the alkylating agent reacting with the primary amine. | May complicate purification if the aniline's boiling point is close to the product's. |
| Slow Addition | Keeps the concentration of the alkylating agent low, disfavoring the second alkylation. | Requires careful control of addition rate, especially for highly reactive agents. |
| Lower Temperature | The second alkylation step may have a higher activation energy.[1] | Can lead to longer reaction times or incomplete conversion. |
| Use of Protecting Groups | Acylating the aniline to form an amide reduces its nucleophilicity, preventing over-alkylation. The protecting group is removed post-alkylation. | Adds extra steps to the synthetic sequence. |
Issue 3: Formation of C-Alkylated Products
Under certain conditions, particularly at higher temperatures, alkylation can occur on the aromatic ring instead of the nitrogen atom.[1]
Potential Causes and Solutions
-
High Reaction Temperatures: Elevated temperatures can promote Friedel-Crafts-type C-alkylation, especially with certain catalysts.[1]
-
Solution: Lower the reaction temperature and monitor the product distribution.[1]
-
-
Use of Certain Solid Acid Catalysts: Some acidic catalysts, like certain zeolites, can favor C-alkylation at higher temperatures.[13]
Experimental Protocols
Protocol 1: Classical N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of a substituted aniline using an alkyl halide and a base.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted aniline (1.0 eq.).
-
Reagent Addition: Add the chosen base (e.g., K₂CO₃, 2.0 eq.) and a polar aprotic solvent (e.g., acetonitrile or DMF, to a concentration of ~0.1 M).[5]
-
Alkylation: Add the alkyl halide (1.05 eq.) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.[5]
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.[14]
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.[14]
Protocol 2: Catalytic N-Alkylation with an Alcohol (Borrowing Hydrogen)
This protocol outlines a general procedure for the sustainable N-alkylation of anilines using alcohols.
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine the catalyst (e.g., a Ruthenium complex, 1-5 mol%), a base (e.g., t-BuOK, 0.75 eq.), and a suitable solvent (e.g., dry toluene).[12]
-
Reagent Addition: Add the aniline (1.0 eq.) and the alcohol (1.2 eq.) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-140 °C) and stir for the required time (typically 12-24 hours).[12][15]
-
Work-up: Cool the reaction to room temperature and cautiously quench with water. Extract the product with an organic solvent like ethyl acetate.[12]
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12]
Visualization of the "Borrowing Hydrogen" Mechanism
Caption: The catalytic cycle of the "Borrowing Hydrogen" mechanism for N-alkylation.
References
-
Linciano, P., Pizzetti, M., Porcheddu, A., & Taddei, M. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24(17), 2249-2254. Retrieved from [Link]
-
Semantic Scholar. N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Retrieved from [Link]
-
Tsuge, K., Kubota, S., Sakamoto, K., Kitayama, K., & Nishimura, T. (2023). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications, 59(43), 6439-6442. DOI:10.1039/D3CC01931D. Retrieved from [Link]
-
Pizzetti, M., Linciano, P., Porcheddu, A., & Taddei, M. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24(17), 2249-2254. Retrieved from [Link]
-
Wang, H., Li, M., He, L., & Chen, B. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 14(23), 16450-16454. Retrieved from [Link]
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry, 7(11), 747-749. DOI:10.1039/B509851C. Retrieved from [Link]
-
Kumar, A., Ghosh, A., & Bhaumik, A. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis, 7(11), 7993-7999. Retrieved from [Link]
-
TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]
-
Reddy, R. L., & Kumar, A. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9155-9159. Retrieved from [Link]
-
San Diego State University Digital Collections. (2017). Copper catalyzed N-alkylation of anilines using alkyltrifluoroborate reagents. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1969). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Retrieved from [Link]
-
Ishida, T., & Akita, T. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Chemistry – A European Journal, 16(45), 13965-13969. Retrieved from [Link]
-
ResearchGate. N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Retrieved from [Link]
- Google Patents. Selective N-alkylation of aniline in the presence of zeolite catalysts.
-
PMC. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
- 8. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Steric Hindrance in 2-Methoxy-N,5-dimethylaniline Hydrochloride Reactions
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working with 2-methoxy-N,5-dimethylaniline hydrochloride. This molecule presents a classic steric challenge: the secondary amine is flanked by an ortho-methoxy group and an N-methyl group, severely restricting the trajectory of electrophilic attack.
Understanding the causality behind your experimental choices is critical. This guide provides self-validating protocols and mechanistic insights to help you overcome low yields and reaction failures.
Structural Analysis & Reactivity Logic
The hydrochloride salt form ensures the stability of 2-methoxy-N,5-dimethylaniline but renders the amine non-nucleophilic. Even after free-basing, the lone pair on the nitrogen remains heavily shielded by the surrounding bulky substituents. Troubleshooting requires shifting from standard reaction conditions to highly catalytic or forcing environments.
Diagnostic workflow for overcoming steric hindrance in 2-methoxy-N,5-dimethylaniline reactions.
Troubleshooting Guides & FAQs
Q1: My reactions with 2-methoxy-N,5-dimethylaniline hydrochloride are yielding <10% product. What is the most common point of failure? Answer: The most frequent error is failing to quantitatively free-base the hydrochloride salt before the reaction. The HCl salt protonates the secondary amine, completely eliminating its nucleophilicity. Furthermore, in-situ free-basing with weak bases (like triethylamine or pyridine) is often insufficient because the steric bulk prevents efficient proton transfer. Causality & Solution: Perform an extractive free-basing step using a strong aqueous base (e.g., 1M NaOH) and dichloromethane (DCM) prior to setting up the anhydrous reaction.
Q2: I am attempting an N-acylation using acetic anhydride and pyridine, but the starting material remains unreacted. How can I force this reaction? Answer: The ortho-methoxy group and the N-methyl group create a steric shield around the nitrogen, obstructing the approach of the bulky acetic anhydride. Causality & Solution: You must alter the mechanistic pathway. Instead of relying on the amine to attack the anhydride, use 4-(Dimethylaminopyridine) (DMAP) as a nucleophilic catalyst. DMAP reacts with acetic anhydride to form a highly reactive N-acylpyridinium intermediate, which is a much more potent electrophile capable of penetrating the steric shield[1]. For extremely recalcitrant cases, forcefully deprotonate the secondary amine using Sodium Hydride (NaH) in THF to form the highly nucleophilic amide anion before adding acetyl chloride[1].
Q3: I am trying to couple this amine with an aryl chloride via Buchwald-Hartwig amination. BINAP and DPPF ligands are failing. What is the optimal catalytic system? Answer: First- and second-generation ligands like BINAP are bidentate and do not create the necessary steric environment to facilitate reductive elimination for hindered secondary amines[2]. Causality & Solution: Switch to a dialkylbiaryl phosphine ligand, specifically RuPhos . RuPhos was explicitly designed by the Buchwald group for the cross-coupling of secondary amines. The bulky nature of RuPhos forces the palladium complex into a distal orientation, relieving steric crowding during the amine coordination step and accelerating the reductive elimination. Additionally, use Lithium hexamethyldisilazide (LiHMDS) as the base, which provides excellent proton tolerance and is highly effective for deprotonating hindered secondary amines[3].
Buchwald-Hartwig catalytic cycle highlighting the critical steric relief provided by RuPhos.
Quantitative Data: Reagent Selection Matrices
To ensure a self-validating system, compare your current reaction parameters against the optimized matrices below.
Table 1: N-Acylation Condition Matrix for Hindered Anilines
| Reagent System | Catalyst/Base | Temperature | Expected Yield | Mechanistic Rationale |
| Acetic Anhydride | Pyridine | 80 °C | < 15% | Steric repulsion prevents direct nucleophilic attack. |
| Acetic Anhydride | DMAP (0.1 eq) | 25 °C | 75 - 85% | DMAP forms highly reactive N-acylpyridinium salt. |
| Acetyl Chloride | NaH (1.5 eq) | 0 °C to 25 °C | > 90% | Irreversible deprotonation creates a powerful amide nucleophile. |
Table 2: Buchwald-Hartwig Ligand & Base Matrix
| Ligand | Base | Target Amine Type | Conversion | Rationale |
| BINAP | NaOtBu | Primary / Unhindered | Trace | Bidentate ligand cannot accommodate steric bulk of the N-methyl-o-anisidine core. |
| BrettPhos | NaOtBu | Primary Hindered | < 20% | Optimized for primary amines; secondary amines cause catalyst poisoning. |
| RuPhos | LiHMDS | Secondary Hindered | > 85% | Monodentate, bulky biaryl structure facilitates secondary amine binding and rapid reductive elimination. |
Self-Validating Experimental Protocols
The following protocols are engineered to bypass the steric hindrance of 2-methoxy-N,5-dimethylaniline.
Protocol A: Quantitative Free-Basing and DMAP-Catalyzed N-Acylation
Objective: Convert the HCl salt to a reactive free base and acylate using nucleophilic catalysis.
Step 1: Free-Basing
-
Suspend 2-methoxy-N,5-dimethylaniline hydrochloride (10.0 mmol) in 50 mL of Dichloromethane (DCM).
-
Add 20 mL of 1M aqueous NaOH. Stir vigorously for 30 minutes at room temperature.
-
Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Evaporate the solvent under reduced pressure to yield the free base as an oil. Self-Validation Checkpoint: 1 H NMR should show the complete disappearance of the broad -NH 2+ signal (typically ~10 ppm in DMSO-d6).
Step 2: N-Acylation
-
Dissolve the free-based amine (10.0 mmol) in 30 mL of anhydrous DCM under an inert argon atmosphere.
-
Add Triethylamine (15.0 mmol) and DMAP (1.0 mmol, 10 mol%).
-
Cool the reaction flask to 0 °C using an ice bath.
-
Add Acetic Anhydride (12.0 mmol) dropwise over 10 minutes.
-
Remove the ice bath and stir at room temperature for 4 hours.
-
Workup: Quench with saturated aqueous NaHCO 3 . Extract with DCM, wash with 1M HCl (to remove DMAP and unreacted amine), dry, and concentrate.
Protocol B: RuPhos-Mediated Buchwald-Hartwig Cross-Coupling
Objective: Form a C-N bond between the sterically hindered secondary amine and an aryl chloride.
Step 1: Catalyst Pre-activation
-
In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd 2 (dba) 3 (2 mol%) and RuPhos (4 mol%).
-
Add 2 mL of anhydrous Toluene and stir for 15 minutes at room temperature to pre-form the active L-Pd(0) complex.
Step 2: Coupling Reaction
-
To the Schlenk tube, add the aryl chloride (1.0 mmol) and the free-based 2-methoxy-N,5-dimethylaniline (1.2 mmol).
-
Add LiHMDS (1.5 mmol, 1M solution in THF) dropwise. Note: LiHMDS is chosen for its superior performance with hindered secondary amines and excellent proton tolerance.
-
Seal the tube, remove from the glovebox, and heat at 85 °C for 12 hours.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite. Concentrate the filtrate and purify via flash column chromatography.
References
-
Title: Buchwald–Hartwig amination Source: Wikipedia, The Free Encyclopedia URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia Source: Chemical Science (RSC Publishing) URL: [Link]
Sources
Technical Support Center: Solvent Effects on the Reactivity of 2-Methoxy-N,5-dimethylaniline Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the solvent effects on the reactivity of 2-methoxy-N,5-dimethylaniline hydrochloride. Our goal is to equip you with the necessary insights to navigate the complexities of your experiments involving this versatile compound.
Introduction
2-Methoxy-N,5-dimethylaniline hydrochloride is a substituted aniline derivative with significant applications in organic synthesis, particularly in the pharmaceutical industry. The reactivity of this compound is intricately linked to the choice of solvent, which can influence reaction rates, product selectivity, and even the reaction mechanism itself. Understanding these solvent effects is paramount for successful and reproducible experimental outcomes.
The hydrochloride form introduces the consideration of solubility and the potential for the amine to be protonated, which significantly impacts its nucleophilicity. The solvent's ability to solvate the ionic hydrochloride, the free base, and any reaction intermediates plays a crucial role in the overall reaction kinetics.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with 2-methoxy-N,5-dimethylaniline hydrochloride.
Issue 1: Low or No Reactivity in Nucleophilic Substitution Reactions
Question: I am attempting a nucleophilic aromatic substitution (SNAr) reaction with 2-methoxy-N,5-dimethylaniline hydrochloride as the nucleophile, but I am observing very low conversion. What could be the cause?
Answer:
Several factors related to your solvent choice could be contributing to the low reactivity.
Causality and Resolution:
-
Protonation of the Nucleophile: In its hydrochloride form, the amine is protonated, rendering it non-nucleophilic. The equilibrium between the protonated and the free amine form is heavily influenced by the solvent and the presence of a base.
-
Solution: Ensure you are using a suitable base to deprotonate the aniline hydrochloride in situ. The choice of base is critical and should be compatible with your solvent and reactants. For instance, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often a good choice.
-
-
Solvent Polarity and Type: The choice between protic and aprotic solvents can dramatically affect the nucleophilicity of the aniline.
-
Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can solvate the hydrochloride salt, but they can also form hydrogen bonds with the free aniline. This hydrogen bonding can reduce the nucleophilicity of the amine.[1] While some reactions, like the aza-Michael addition, can be favored in highly polar protic solvents, for many SNAr reactions, they may not be optimal.[2]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are generally preferred for SNAr reactions. They can dissolve the hydrochloride salt (especially with heating) and effectively solvate the cation, leaving the deprotonated aniline relatively "free" and more nucleophilic.[3][4] The lack of hydrogen bond donation from the solvent to the nucleophile enhances its reactivity.[3]
-
Nonpolar Aprotic Solvents (e.g., toluene, hexane): The hydrochloride salt will likely have very poor solubility in these solvents, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Experimental Protocol: Optimizing a Nucleophilic Aromatic Substitution Reaction
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve your electrophile in a polar aprotic solvent (e.g., DMSO or DMF).
-
Nucleophile Addition: In a separate flask, suspend 2-methoxy-N,5-dimethylaniline hydrochloride in the same solvent.
-
Deprotonation: Add at least 1.1 equivalents of a suitable non-nucleophilic base (e.g., triethylamine or DIPEA) to the aniline suspension and stir for 15-30 minutes at room temperature. You should observe the hydrochloride salt dissolving as the free base is formed.
-
Reaction Initiation: Slowly add the solution of the deprotonated aniline to the solution of the electrophile.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, proceed with an appropriate aqueous work-up to remove the base and any remaining salts.
Issue 2: Unexpected Side Products or Poor Selectivity
Question: My reaction is yielding a mixture of products, and the desired product is not the major component. How can the solvent be influencing this?
Answer:
The solvent can affect the stability of intermediates and transition states, thereby influencing the reaction pathway and leading to different products.
Causality and Resolution:
-
Stabilization of Charged Intermediates: In reactions that proceed through charged intermediates, such as the Meisenheimer complex in SNAr reactions, polar solvents are crucial for stabilization.[1]
-
Recommendation: If you suspect the formation of charged intermediates, using a solvent with a high dielectric constant, such as DMSO or DMF, can favor the desired reaction pathway by stabilizing these species.
-
-
Hydrogen Bonding Effects: Solvents capable of hydrogen bonding can selectively stabilize certain reactants or intermediates, altering the energy landscape of the reaction.[5][6][7]
Troubleshooting Workflow for Side Product Formation
Caption: Solvent interactions with the free aniline base.
Conclusion
The choice of solvent is a critical parameter in harnessing the reactivity of 2-methoxy-N,5-dimethylaniline hydrochloride. By understanding the interplay between solvent properties—such as polarity, protic/aprotic nature, and hydrogen bonding capability—and the specific demands of your reaction, you can effectively troubleshoot issues, optimize conditions, and achieve your desired synthetic outcomes. This guide serves as a foundational resource, and we encourage you to consult the referenced literature for a deeper dive into the principles of solvent effects in organic chemistry.
References
- Comptes Rendus de l'Académie des Sciences. Solvent effects in the aza-Michael addition of anilines.
- PMC. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition.
- Dalal Institute. Effect of Substrates, Leaving Group and the Solvent Polarity on the Reactivity.
- Canadian Journal of Chemistry. Symmetrical influences of the solvent and the substituent on NH2-Lewis acidity of six p-substituted anilines studied in a series of six solvents.
- Benchchem. The Efficacy of 2-Methoxy-N-methylaniline as a Precursor in Drug Synthesis: A Comparative Guide.
- ResearchGate. A brief review on aniline and its derivatives.
- PubMed. Studies on the Hydrogen Bonding of Aniline's Derivatives by FT-IR.
- R Discovery. Solvent and substituent effects on the reaction of 2‐ and 4‐chloro‐3,5‐dinitrobenzotrifluorides with substituted anilines.
- MDPI. 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol.
- ResearchGate. Studies on the hydrogen bonding of aniline's derivatives by FT-IR.
-
Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available from: [Link]
-
HBM4EU. Prioritised substance group: Aprotic solvents. Available from: [Link]
Sources
- 1. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent effects in the aza-Michael addition of anilines [comptes-rendus.academie-sciences.fr]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. hbm4eu.eu [hbm4eu.eu]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the hydrogen bonding of aniline's derivatives by FT-IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
characterization of 2-methoxy-N,5-dimethylaniline hydrochloride derivatives
Comparative Characterization Guide: 2-Methoxy-N,5-Dimethylaniline Hydrochloride Derivatives in Advanced Synthesis
As drug development and materials science shift toward highly functionalized, structurally precise building blocks, standard primary anilines often fall short in complex catalytic and coupling environments. 2-Methoxy-N,5-dimethylaniline hydrochloride (CAS: 2375270-94-1) has emerged as a premium secondary amine derivative, offering unique steric and electronic advantages over traditional alternatives like m-toluidine or unmethylated 2-methoxy-5-methylaniline.
This guide objectively evaluates the performance of 2-methoxy-N,5-dimethylaniline hydrochloride across two critical applications: advanced catalytic amination (as a synthesized target) and high-performance reactive dye synthesis (as a coupling substrate).
Molecular Causality: The Strategic Advantage of the Derivative
The structural profile of 2-methoxy-N,5-dimethylaniline hydrochloride is engineered for specific chemical behaviors:
-
N-Methylation (Secondary Amine): The presence of the N-methyl group sterically shields the amine, restricting it to a single substitution event. This prevents the formation of unwanted tertiary amines during complex syntheses. In dye chemistry, this N-alkyl group induces a bathochromic shift, deepening the color profile, and significantly enhances the dye's resistance to oxidative degradation (e.g., hypochlorite bleaching) .
-
Hydrochloride Salt Form: The free base of electron-rich anilines is highly susceptible to auto-oxidation. The hydrochloride salt ensures long-term shelf stability, batch-to-batch reproducibility, and provides precise stoichiometric control during aqueous condensation reactions.
-
Orth/Meta Substitution Synergy: The electron-donating methoxy (-OCH₃) group at the ortho position and the methyl (-CH₃) group at the meta position synergistically activate the para position. This tunes the HOMO-LUMO gap and dictates strict regioselectivity during electrophilic aromatic substitution.
Application A: Synthesis via Advanced Catalytic N-Methylation
Traditional N-methylation requires toxic methyl halides. However, modern "borrowing hydrogen" methodologies utilize methanol as a green methylating agent. When comparing the synthesis of 2-methoxy-N,5-dimethylaniline against simpler anilines using Nitrile-Substituted NHC–Ir(III) catalysts, the methoxy-substituted derivative demonstrates superior thermodynamic favorability .
Quantitative Performance Comparison
Table 1: Catalytic N-Methylation Efficiency using NHC-Ir(III) Catalyst (1.0 mol%, 120°C, 24h)
| Starting Substrate | Target Product | Yield (%) | Turnover Frequency (TOF) |
| Aniline | N-Methylaniline | 80% | High |
| 4-Bromoaniline | 4-Bromo-N-methylaniline | 82% | Moderate |
| 2-Methoxy-5-methylaniline | 2-Methoxy-N,5-dimethylaniline | 91% | Very High |
Data indicates that the electron-rich nature of the 2-methoxy-5-methyl substituted ring accelerates the imine reduction step, resulting in a 91% isolated yield.
Mechanistic Workflow
Fig 1: NHC-Ir(III) catalyzed N-methylation mechanism via borrowing hydrogen methodology.
Self-Validating Protocol: Ir(III)-Catalyzed Synthesis
-
Catalyst Activation: In a Schlenk tube under inert atmosphere, combine 1.0 mol% NHC-Ir(III) complex with 1.5 mmol KOtBu in 1 mL CD₃OD.
-
Causality: KOtBu deprotonates methanol, forcing alkoxide coordination to the Ir(III) center—a prerequisite for β-hydride elimination.
-
Validation Check: Monitor via ¹H NMR. The appearance of a distinct Ir-hydride signal at −16.40 ppm confirms active catalyst generation.
-
-
Substrate Addition: Add 1.0 mmol of 2-methoxy-5-methylaniline. Seal and heat to 120°C for 24 hours.
-
Product Isolation: Cool to room temperature, filter through a short silica pad (eluting with ethyl acetate), and concentrate.
-
Validation Check: GC-MS analysis should confirm the mass shift from 137.1 (primary amine) to 151.1 (N-methylated product), with <2% over-alkylation due to steric hindrance.
-
-
Hydrochloride Salt Formation: Dissolve the oil in diethyl ether and bubble anhydrous HCl gas until precipitation ceases. Filter and dry to yield 2-methoxy-N,5-dimethylaniline hydrochloride.
Application B: High-Performance Reactive Dye Synthesis
In the synthesis of bifunctional reactive dyes (containing both monochlorotriazinyl and vinylsulfone groups), the choice of the bridging aniline derivative dictates the dye's ultimate fixation rate and environmental resilience.
Quantitative Performance Comparison
Table 2: Reactive Yellow Dye Performance Metrics (ISO Standards)
| Bridging Amine Derivative | Amine Type | Exhaustion Rate | Fixation Rate | Hypochlorite Fastness | Perspiration Fastness |
| m-Toluidine | Primary | 85% | 80% | 3rd Grade | 3rd-4th Grade |
| 2-Methoxy-5-methylaniline | Primary | 92% | 88% | 4th Grade | 4th Grade |
| 2-Methoxy-N,5-dimethylaniline HCl | Secondary | 99% | 93% | 4th-5th Grade | 4th-5th Grade |
Data demonstrates that the N-methylated derivative achieves near-quantitative exhaustion (99%) and maximum ISO fastness grades, significantly outperforming primary amine analogs .
Mechanistic Workflow
Fig 2: Synthesis workflow of reactive yellow dyes using the N-methylated aniline derivative.
Self-Validating Protocol: Dye Coupling
-
First Condensation: Disperse cyanuric chloride in ice water. Slowly add 1-aminobenzene-3-β-hydroxyethylsulfone while maintaining the temperature strictly at 0–5°C and pH at 3–4 using Na₂CO₃.
-
Causality: Cyanuric chloride has three reactive chlorines. Operating at near-freezing temperatures isolates the substitution to a single chlorine atom, preventing premature polymerization.
-
Validation Check: Spot the mixture on filter paper and apply a diazonium salt indicator. The absence of a color change validates the total consumption of the primary amine.
-
-
Second Condensation: Add 2-methoxy-N,5-dimethylaniline hydrochloride to the mixture. Elevate the temperature to 20–30°C and adjust the pH to 5–6.
-
Causality: The secondary amine requires higher thermal energy to displace the second chlorine. The pH is raised to neutralize the HCl byproduct, driving the equilibrium forward.
-
Validation Check: HPLC monitoring should show the disappearance of the Intermediate 1 peak and the formation of a single new peak (Intermediate 2), confirming no tri-substitution occurred.
-
-
Azo Coupling & Salting Out: Introduce the diazotized coupling component at pH 6–7. Stir for 2 hours. Pour the solution into ice and add sodium chloride (salting out) to precipitate the final dye. Filter and dry at 60°C.
References
- Nakamatsu, Y., et al. "Reactive yellow dye having both monochlorotriazinyl and vinylsulfone type reactive groups." U.S. Patent 4,378,313A, Sumitomo Chemical Co Ltd, 1983.
-
Çakır, S., Kavukcu, S. B., Şahin, O., Günnaz, S., & Türkmen, H. "N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes." ACS Omega, 2023, 8(6), 5332-5348. URL:[Link]
NMR and mass spectrometry data for 2-methoxy-N,5-dimethylaniline hydrochloride.
An in-depth technical evaluation of analytical-grade chemical standards requires more than a simple reporting of spectral peaks; it demands a rigorous understanding of molecular behavior under varying physical and spectroscopic conditions. As a Senior Application Scientist, I have structured this guide to provide a comprehensive, objectively grounded comparison of 2-methoxy-N,5-dimethylaniline hydrochloride against its free base and non-methylated alternatives.
This guide is designed for researchers, analytical chemists, and drug development professionals who require high-fidelity Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to validate structural integrity and purity in their workflows.
Executive Summary & Structural Rationale
2-Methoxy-N,5-dimethylaniline hydrochloride (Formula: C9H14ClNO ) is the salt form of a functionalized aniline derivative featuring an ortho-methoxy group, a meta-methyl group, and an N-methylated secondary amine. In pharmaceutical development and metabolomics, the choice between utilizing a free base aniline and its hydrochloride salt is critical.
The hydrochloride salt is overwhelmingly preferred for analytical standardization and biological assays due to its superior physicochemical properties. Free base anilines are notoriously prone to auto-oxidation—often darkening upon exposure to air and light due to the formation of radical species. By protonating the secondary amine, the electron density of the aromatic ring is altered, significantly stabilizing the molecule against oxidative degradation while exponentially increasing its aqueous solubility for LC-MS workflows.
Figure 1: Analytical workflow for the structural validation of 2-methoxy-N,5-dimethylaniline HCl.
Comparative Performance Analysis
To objectively evaluate the utility of the hydrochloride salt, we must benchmark it against its structural alternatives: the free base (2-methoxy-N,5-dimethylaniline) and the non-N-methylated precursor (2-methoxy-5-methylaniline).
Table 1: Physicochemical and Analytical Profiling
| Parameter | 2-Methoxy-N,5-dimethylaniline HCl (Target Product) | 2-Methoxy-N,5-dimethylaniline (Free Base) | 2-Methoxy-5-methylaniline (Non-methylated) |
| CAS Number | 2375270-94-1 | 30427-10-2 | 120-71-8 |
| Physical State | Crystalline Solid | Oily Liquid / Amorphous | Solid |
| Aqueous Solubility | High (>50 mg/mL) | Low (<1 mg/mL) | Low |
| Oxidative Stability | Excellent (Resists auto-oxidation) | Poor (Darkens upon air exposure) | Moderate |
| MS Ionization (ESI+) | Pre-ionized; excellent [M−Cl]+ signal | Requires acidic modifier | Requires acidic modifier |
| Primary Use Case | Analytical standard, biological assays | Organic synthesis intermediate | Dye synthesis precursor |
Spectroscopic Profiling & Causality
Mass Spectrometry (ESI-TOF MS)
In positive Electrospray Ionization (ESI+), the basic secondary amine of the target compound readily accepts a proton to form the [M+H]+ ion. The exact monoisotopic mass of the free base ( C9H13NO ) is 151.0997 Da . Consequently, the target [M+H]+ peak is observed at m/z 152.1075 .
Causality in Ionization: Because the compound is supplied as a hydrochloride salt, it is pre-ionized in solution. However, to ensure a stable Taylor cone spray and prevent ion suppression from the chloride counter-ion, the sample is diluted in a solvent containing 0.1% formic acid. The formic acid provides an excess of volatile protons, driving the formation of the [M+H]+ species while the chloride is carried away as neutral HCl gas during the desolvation process.
Nuclear Magnetic Resonance (NMR)
The 1H NMR spectrum of the free base in CDCl3 typically shows the N-methyl protons at δ 2.86 ppm and the O-methyl protons at δ 3.82 ppm . However, analyzing the hydrochloride salt in DMSO−d6 introduces distinct, predictable chemical shifts:
Causality in Chemical Shifts:
-
Amine Protonation: The protonated secondary amine ( −NH2+CH3 ) is strongly electron-withdrawing via induction. This deshields the adjacent N-methyl protons, pushing them downfield from ~2.86 ppm to >2.9 ppm .
-
Solvent Effects: The use of DMSO−d6 slows down the proton exchange rate of the amine compared to protic solvents. This allows the broad −NH2+ signal to be distinctly observed far downfield, typically between 9.0 and 10.0 ppm .
-
Aromatic Shielding: The methoxy group ( −OCH3 ) acts as a strong electron-donating group via resonance, shielding the ortho and para positions, resulting in aromatic signals between 6.8 and 7.1 ppm .
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal check to prevent false positives or misinterpretation.
Protocol A: ESI-TOF MS Acquisition
-
Stock Preparation: Dissolve 1.0 mg of 2-methoxy-N,5-dimethylaniline HCl in 1.0 mL of LC-MS grade Methanol. (Rationale: Methanol ensures complete dissolution of the salt while remaining highly compatible with ESI droplet evaporation).
-
Working Dilution: Dilute the stock to 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.
-
Self-Validation (Blanking): Inject a solvent blank (50:50 MeOH: H2O
- 0.1% FA) prior to the sample. Verify that no background signal exists at m/z 152.1075 to rule out column carryover.
-
Acquisition: Run the sample in ESI+ mode scanning from m/z 50 to 500. Extract the chromatogram for m/z 152.1075 ( ± 5 ppm mass tolerance).
Protocol B: 1H and 13C NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the HCl salt in 0.6 mL of DMSO−d6 containing 0.03% v/v Tetramethylsilane (TMS). (Rationale: DMSO−d6 is polar enough to fully solvate the hydrochloride salt. TMS acts as the self-validating internal calibrant, locking the spectrum precisely at 0.00 ppm).
-
Instrument Setup: Transfer to a 5 mm NMR tube. Acquire the 1H NMR spectrum at 400 MHz (or higher) using 16 scans, a 30° pulse angle, and a 10-second relaxation delay ( D1 ) . (Rationale: A long D1 ensures complete relaxation of the methyl protons, allowing for absolute quantitative integration).
-
Data Processing & Validation: Apply baseline correction and phase adjustment. Self-Validation Check: Integrate the O-methyl singlet (~3.8 ppm), the N-methyl singlet (~2.9 ppm), and the Ar-methyl singlet (~2.2 ppm). The integration ratio must be exactly 3:3:3 . Any deviation indicates structural impurity or incomplete relaxation.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 145874634, 2-Methoxy-N,5-dimethylaniline hydrochloride." PubChem, 2024. URL:[Link]
-
Çakır, S., Kavukcu, S. B., Şahin, O., Günnaz, S., & Türkmen, H. "N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes." ACS Omega, 8(6), 5332-5348, 2023. URL:[Link]
Comparative Guide: The Impact of Substituted Anilines on Catalytic Cross-Coupling and Functionalization
Executive Summary & Mechanistic Rationale
Substituted anilines are ubiquitous building blocks in pharmaceutical development, agrochemicals, and materials science. In transition-metal catalysis, the aniline often acts as a nucleophile or a coordinating ligand, meaning its reactivity is fundamentally governed by the electronic and steric nature of its ring substituents.
This guide provides an objective, data-driven comparative analysis of how electron-donating groups (EDGs), electron-withdrawing groups (EWGs), and steric bulk influence catalytic efficiency. By examining established protocols such as Buchwald-Hartwig aminations and novel N-functionalization reactions, researchers can rationally select aniline derivatives to optimize reaction yields and selectivities.
Electronic Effects: Nucleophilicity and Catalyst Coordination
The electronic nature of the aniline substituent alters the electron density on the nitrogen atom, directly impacting its ability to coordinate with the active metal center during the catalytic cycle.
Electron-Donating Groups (EDGs)
Anilines bearing EDGs (e.g., −OMe , −Me ) at the para or meta positions exhibit enhanced nucleophilicity. In palladium-catalyzed Buchwald-Hartwig cross-couplings, this electron richness facilitates the rapid coordination of the amine to the Pd(II) intermediate, accelerating the formation of the crucial metal-amido complex[1]. Experimental data demonstrates that utilizing p-anisidine or p-toluidine consistently delivers superior yields (77–95%) compared to unsubstituted aniline[1].
Electron-Withdrawing Groups (EWGs)
Conversely, strong EWGs (e.g., −NO2 , −CN ) drastically reduce the availability of the nitrogen's lone pair. This electron deficiency can completely shut down the catalytic cycle. For instance, in the synthesis of 6-arylaminoflavones via Buchwald-Hartwig coupling, anilines with strong EWGs resulted in a 0% yield due to their inability to form the C–N bond under standard conditions[1]. Similar inhibitory effects are observed in iron porphyrin-catalyzed N-trifluoroethylations, where strongly electron-deficient anilines fail to react[2].
The Exception to the Rule: In specific proton-catalyzed hydroamination reactions, EWGs on the aniline can actually increase the overall yield. By reducing the basicity of the aniline, EWGs prevent the substrate from strongly coordinating to and sequestering the acid catalyst, thereby allowing the catalyst to efficiently protonate the alkene and drive the hydroamination pathway[3].
Steric Effects: Ortho-Substitution and Conformational Hindrance
Steric bulk, particularly at the ortho position, introduces significant thermodynamic and kinetic barriers. While moderately ortho-substituted anilines can still undergo cross-coupling, highly hindered substrates (e.g., 2-tert-butylaniline) often fail to coordinate to the metal center, resulting in no reaction[2].
However, steric differentiation can be strategically leveraged. In aerobic oxidative aniline–aniline cross-couplings, steric bulk is used to achieve high chemoselectivity. A less sterically hindered aniline will selectively couple with a bulky, electron-rich N-aryl pyrrolidine radical cation, preventing unwanted homocoupling side reactions and yielding non-symmetrical 2-aminobiphenyls in up to 92% yield[4].
Quantitative Data Comparison
The following table summarizes the comparative catalytic performance of various substituted anilines across different reaction paradigms.
| Aniline Substituent | Electronic/Steric Nature | Reaction Type | Observed Yield | Mechanistic Causality |
| −OMe (para) | Strong EDG | Buchwald-Hartwig | 77–95% | High nucleophilicity accelerates Pd-amido complex formation[1]. |
| −H (Unsubstituted) | Neutral | Buchwald-Hartwig | ~50% | Baseline coordination efficiency; moderate turnover[1]. |
| −CF3 (para) | Weak EWG | Buchwald-Hartwig | Moderate | Reduced lone-pair availability slows metal coordination[1]. |
| −NO2 (para) | Strong EWG | Buchwald-Hartwig | 0% (No Reaction) | Extreme electron deficiency prevents C–N bond formation[1]. |
| −tBu (ortho) | Sterically Hindered | N-Trifluoroethylation | 0% (No Reaction) | Steric bulk physically blocks coordination to the metal-carbene[2]. |
| Halogens | EWG | Proton-Catalyzed Hydroamination | Increased | Decreased basicity prevents catalyst trapping, favoring alkene activation[3]. |
Visualizing the Mechanistic Causality
The diagram below illustrates the standard Buchwald-Hartwig catalytic cycle, highlighting the specific steps where the electronic and steric properties of the substituted aniline dictate the reaction rate.
Caption: Catalytic cycle of Buchwald-Hartwig amination highlighting electronic and steric bottlenecks.
Self-Validating Experimental Protocol
To objectively compare the reactivity of an EDG-substituted aniline (p-anisidine) versus an EWG-substituted aniline (p-nitroaniline), utilize the following self-validating Buchwald-Hartwig amination protocol.
Step-by-Step Methodology: Pd-Catalyzed Amination
-
Inert Atmosphere Setup:
-
Action: Flame-dry a Schlenk tube and transfer it to a nitrogen-filled glovebox.
-
Causality: The Pd(0) active species and electron-rich phosphine ligands (e.g., XantPhos) are highly susceptible to oxidation. Ambient oxygen will prematurely oxidize the catalyst to an inactive Pd(II) state, halting the cycle.
-
-
Catalyst & Base Loading:
-
Action: Add Pd2(dba)3 (1-5 mol%), XantPhos ligand (2-10 mol%), and Cs2CO3 (1.5 equiv) to the vessel.
-
Causality: The bidentate XantPhos ligand enforces a specific bite angle that promotes the final reductive elimination step. The inorganic base ( Cs2CO3 ) is strictly required to deprotonate the coordinated aniline, driving the formation of the reactive palladium-amido complex.
-
-
Substrate Addition:
-
Action: Add the aryl halide (1.0 equiv) and the chosen substituted aniline (1.2 equiv) dissolved in anhydrous toluene (0.2 M).
-
Causality: Toluene provides a high-boiling, non-polar medium that solubilizes the organic substrates while maintaining the stability of the catalytic complex without competing for coordination sites.
-
-
Thermal Activation:
-
Action: Seal the tube, remove it from the glovebox, and heat the reaction mixture to 100 °C for 12–24 hours.
-
Causality: Elevated temperatures provide the necessary activation energy to overcome steric hindrance during the reductive elimination step, which is often the rate-limiting step for hindered substrates.
-
-
Self-Validation via TLC:
-
Action: Monitor the reaction via Thin Layer Chromatography (TLC) against the starting aryl halide.
-
Causality: The disappearance of the aryl halide spot confirms successful oxidative addition and catalytic turnover. If the aryl halide remains but the aniline is consumed, it indicates an undesired side reaction (e.g., aniline oxidation or homocoupling).
-
-
Quench and Purification:
-
Action: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and purify via flash column chromatography.
-
Caption: Self-validating experimental workflow for the catalytic amination of substituted anilines.
References
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation Source: MDPI URL:[Link]
-
Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution Source: RSC Advances URL:[Link]
-
A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline–Aniline Cross-Coupling Reaction Source: Organic Letters (ACS Publications) URL:[Link]
-
Proton-Catalyzed Hydroamination and Hydroarylation Reactions of Anilines and Alkenes: A Dramatic Effect of Counteranions on Reaction Efficiency Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
Sources
- 1. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation | MDPI [mdpi.com]
- 2. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
High-Fidelity Structural Elucidation of Novel 2-Methoxy-N,5-dimethylaniline Derivatives: A Comparative Analytical Guide
Executive Summary
The functionalization of aniline derivatives is a cornerstone of modern medicinal chemistry and materials science. Specifically, [1] serves as a highly versatile, electron-rich aromatic building block. However, when synthesizing novel compounds from this core—such as via electrophilic aromatic substitution or transition-metal-catalyzed N-alkylation [2]—confirming the exact regiochemistry of the newly formed bonds is a significant analytical bottleneck.
This guide objectively compares the performance of a Comprehensive High-Field 2D-NMR Suite (our recommended primary analytical "product") against alternative platforms like High-Resolution Mass Spectrometry (HRMS) and Single-Crystal X-Ray Diffraction (SC-XRD) . By examining experimental data, sample requirements, and resolution capabilities, we provide a self-validating methodological framework for definitive structural elucidation.
Platform Comparison: 2D-NMR Suite vs. Alternatives
When evaluating analytical platforms for structural confirmation, a Senior Application Scientist must balance resolution, throughput, and the specific nature of the chemical ambiguity. For 2-methoxy-N,5-dimethylaniline derivatives, the primary ambiguity is rarely the molecular mass; it is the positional isomerism on the crowded aromatic ring.
Table 1: Performance Comparison of Analytical Platforms for Aniline Derivatives
| Analytical Metric | High-Field 2D-NMR Suite (Recommended) | HRMS (UHPLC-TOF) | Single-Crystal XRD (SC-XRD) |
| Primary Utility | Regiochemistry & Through-bond Connectivity | Exact Mass & Molecular Formula | Absolute 3D Configuration |
| Isomer Differentiation | Excellent (Resolves positional isomers) | Poor (Isomers share identical m/z) | Excellent (Definitive 3D map) |
| Sample Requirements | 5–20 mg (Solution state) | < 1 µg (Solution state) | High-quality single crystal |
| Data Acquisition Time | 1–4 Hours | < 15 Minutes | Days to Weeks (including growth) |
| Structural Resolution | High (Atomic connectivity mapped) | Low (Only global formula confirmed) | Ultimate (Bond lengths/angles) |
| Cost per Analysis | Moderate | Low | High |
Analysis of the Data: While HRMS offers unmatched speed and sensitivity for confirming that a reaction occurred (e.g., verifying the addition of a benzyl group), it fails to distinguish where the substitution happened. SC-XRD provides the ultimate ground truth but is severely bottlenecked by the thermodynamic challenge of growing diffraction-quality crystals from oily or highly soluble aniline derivatives. The 2D-NMR Suite bridges this gap, offering high-throughput, solution-state resolution of regiochemistry[3].
Scientific Grounding: The Causality of Technique Selection
The selection of multidimensional NMR is driven by the electronic environment of the 2-methoxy-N,5-dimethylaniline core. The presence of a methoxy group (electron-donating via resonance) and two methyl groups (electron-donating via hyperconjugation) creates complex shielding effects that make 1D 1 H NMR spectra difficult to interpret due to overlapping aromatic signals.
By employing a 2D-NMR suite—specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC)—we shift the analytical focus from chemical shift prediction to definitive through-bond scalar couplings ( 1J , 2J , and 3J ). This approach removes theoretical guesswork and replaces it with empirical, topological mapping [4].
Experimental Protocol: Self-Validating 2D-NMR Workflow
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . This means the output of one experimental step serves as the internal control and validation metric for the next, eliminating false positives in structural assignment.
Step 1: Optimized Sample Preparation
-
Action: Dissolve 15–20 mg of the purified derivative in 0.6 mL of deuterated chloroform (CDCl 3 ) or DMSO- d6 .
-
Causality: This specific concentration regime is chosen to maximize the signal-to-noise (S/N) ratio for the insensitive 13 C nucleus without causing sample aggregation or viscosity-induced line broadening. The deuterated solvent provides the essential deuterium lock signal, preventing magnetic field drift during multi-hour 2D acquisitions.
Step 2: Quantitative 1D Acquisition ( 1 H and 13 C)
-
Action: Acquire a 1 H spectrum (16 scans) and a proton-decoupled 13 C spectrum (1024 scans). Set the 1 H relaxation delay ( D1 ) to 2.0 seconds.
-
Causality: A D1 of 2.0 seconds ensures complete longitudinal relaxation ( T1 ) for the protons on the methyl and methoxy groups. If D1 is too short, the integrals will not accurately reflect the proton count, destroying the quantitative reliability of the spectrum.
Step 3: HSQC (Heteronuclear Single Quantum Coherence)
-
Action: Acquire a 1 H- 13 C HSQC spectrum to map all 1JCH couplings.
-
Self-Validation Check: The HSQC acts as an internal control for the 13 C spectrum. Every protonated carbon must exhibit a cross-peak in the HSQC. Any carbon signal present in the 1D 13 C spectrum that lacks an HSQC cross-peak is definitively validated as a quaternary carbon. In 2-methoxy-N,5-dimethylaniline, this instantly identifies the carbons attached to the oxygen, the nitrogen, and the ring-methyl group.
Step 4: HMBC (Heteronuclear Multiple Bond Correlation)
-
Action: Acquire an HMBC spectrum, optimizing the long-range coupling delay for 8 Hz.
-
Causality: The 8 Hz optimization specifically targets 3JCH aromatic couplings. To prove the regiochemistry of a new substituent on the aniline ring, look for the 3J cross-peak between the protons of the new substituent and the validated quaternary carbons of the aniline core. If the cross-peak is present, the structural connectivity is unequivocally confirmed.
Structural Elucidation Workflow
The following diagram illustrates the logical decision tree for confirming the structure of these novel compounds, demonstrating how the analytical platforms complement one another.
Decision tree for structural elucidation of 2-methoxy-N,5-dimethylaniline derivatives.
Conclusion
While HRMS is indispensable for rapid formula verification, it cannot stand alone when dealing with the positional isomerism inherent to substituted anilines. By implementing a self-validating 2D-NMR suite—leveraging HSQC to filter quaternary carbons and HMBC to trace 3J connectivity—researchers can achieve absolute certainty in the regiochemical assignment of 2-methoxy-N,5-dimethylaniline derivatives without the time-intensive bottleneck of growing single crystals for SC-XRD [5].
References
-
PubChemLite / NCBI | 2-methoxy-n,5-dimethylaniline hydrochloride (C9H13NO) |[Link]
-
ACS Omega | N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes |[Link]
-
MDPI Molecules | The Evolving Landscape of NMR Structural Elucidation |[Link]
-
ETH Zurich | Structure Elucidation by NMR | [Link]
Publish Comparison Guide: Biological Activity of Halogenated Aniline Derivatives vs. Unsubstituted Anilines
Introduction
Aniline derivatives are foundational scaffolds in medicinal chemistry, utilized in everything from classic analgesics to modern tyrosine kinase inhibitors. However, in the context of antimicrobial drug discovery, the unsubstituted aniline base often suffers from critical limitations: a lack of baseline efficacy and a high propensity for dose-limiting toxicities, such as methemoglobinemia and hepatotoxicity.
Recent structure-activity relationship (SAR) studies have demonstrated that halogenation (e.g., the addition of bromo, chloro, or fluoro groups) fundamentally alters the biological activity of the aniline ring. By comparing unsubstituted aniline to its halogenated counterparts—specifically against Uropathogenic Escherichia coli (UPEC) and ESKAPE pathogens—we can objectively evaluate how targeted electronic alterations enhance antimicrobial and antibiofilm efficacy while simultaneously mitigating baseline toxicity[1].
Mechanistic Pathway & Structure-Activity Relationship (SAR)
The causality behind the enhanced biological activity of halogenated anilines lies in their altered electronic distribution. Density Functional Theory (DFT) analyses reveal that halogen substitution introduces a positive electrostatic potential and a highly favorable Lowest Unoccupied Molecular Orbital (LUMO) distribution. This electronic shift promotes robust interactions with nucleophilic residues within target bacterial enzymes[1].
For instance, molecular docking studies suggest that halogenated anilines effectively inhibit UPEC adenylate cyclase (cyaA) by forming critical halogen bonds with the Trp118 residue in the catalytic domain. This interaction disrupts access to key catalytic residues (such as Ser103 and Asp114), a mechanism entirely absent in the unsubstituted aniline scaffold[1].
Figure 1: SAR and mechanistic pathway of halogenated aniline derivatives in biofilm disruption.
Comparative Biological Activity Data
To objectively compare performance, we analyze the Minimum Inhibitory Concentration (MIC) and Biofilm Inhibitory Concentration (IC50) of unsubstituted aniline against two highly active halogenated hits: 4-Bromo-3-chloroaniline (4B3CA) and 3,5-Dibromoaniline (3,5-DBA)[1].
| Compound | Substitution Pattern | MIC (μg/mL) | Biofilm IC50 (μg/mL) | Hepatotoxicity Profile |
| Aniline | Unsubstituted | > 800 | > 800 | High (Baseline) |
| 4B3CA | 4-Bromo, 3-Chloro | 200 | 10 | None Observed |
| 3,5-DBA | 3,5-Dibromo | 100 | 10 | None Observed |
Data Interpretation: The base aniline scaffold lacks meaningful antimicrobial and antibiofilm activity. In stark contrast, 3,5-DBA exhibits an 8-fold increase in planktonic antimicrobial efficacy and a >80-fold increase in antibiofilm activity. Furthermore, in vivoC. elegans cytotoxicity models demonstrate that these halogenated hits possess higher LD50 values and delayed lethality compared to the parent aniline compound, proving that efficacy does not come at the cost of increased systemic toxicity[1].
Experimental Protocol: Crystal Violet Biofilm Inhibition Assay
To ensure scientific integrity, the biological activity data presented above must be derived from a self-validating experimental system. The Crystal Violet (CV) assay is the gold standard for quantifying biofilm biomass. The following protocol details the causality behind each procedural step to ensure reproducible quantification of antibiofilm activity.
Step-by-Step Methodology:
-
Inoculation & Treatment: Seed UPEC cultures into 96-well microtiter plates containing appropriate media (e.g., Luria-Bertani broth). Administer the aniline derivatives at varying concentrations (e.g., 10 to 800 μg/mL) using serial dilution.
-
Causality: Serial dilution allows for the precise calculation of the IC50 by establishing a strict dose-response gradient.
-
-
Incubation: Incubate the plates statically for 24 hours at 37°C.
-
Causality: Static conditions prevent fluid shear stress from disrupting the delicate attachment phase of biofilm formation.
-
-
Washing: Carefully aspirate the media and wash the wells three times with Phosphate-Buffered Saline (PBS).
-
Causality: Washing removes unattached, planktonic cells. If left behind, these cells would absorb the stain and artificially inflate the biofilm biomass reading.
-
-
Staining: Add 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Causality: Crystal violet is a basic dye that binds electrostatically to negatively charged surface molecules and extracellular polymeric substances (EPS) within the biofilm matrix.
-
-
Solubilization: Wash away excess dye with water, allow the plate to dry, and add 33% glacial acetic acid to each well.
-
Causality: Acetic acid acts as a powerful solvent to extract the crystal violet trapped within the complex 3D architecture of the biofilm, creating a homogenous solution for optical reading.
-
-
Quantification: Measure the optical density (OD) at 590 nm using a microplate spectrophotometer.
Figure 2: Step-by-step experimental workflow for the Crystal Violet Biofilm Inhibition Assay.
Conclusion
The comparative analysis of aniline derivatives underscores a critical principle in drug development: the strategic introduction of halogen atoms can rescue a toxic, inactive scaffold. By altering the LUMO distribution and enabling targeted halogen bonding, derivatives like 3,5-DBA and 4B3CA present a viable, broad-spectrum therapeutic alternative against drug-resistant UPEC biofilms, outperforming unsubstituted aniline in both efficacy and safety profiles. Similar lipophilic and halogenated substitutions have also shown promise in pyrazole-derived anilines targeting fatty acid biosynthesis, further validating this SAR approach[2].
References
-
Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
- 1. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: Analytical Standards for 2-Methoxy-5-methylaniline
Target Audience: Analytical Chemists, Toxicology Researchers, and QA/QC Professionals in Consumer Goods and Pharmaceuticals.
Introduction & Chemical Significance
2-Methoxy-5-methylaniline (CAS No. 120-71-8), commonly known as p-cresidine or 5-methyl-o-anisidine, is a highly regulated primary aromatic amine (PAA)[1]. Structurally, it consists of an aniline ring substituted with a methoxy group at the ortho position and a methyl group at the meta position. Recognized as a potent rodent carcinogen (IARC Group 2B)[1], it is strictly monitored in consumer products.
In analytical testing, 2-methoxy-5-methylaniline is primarily targeted during the screening of restricted azo dyes in textiles (under EN ISO 14362-1)[2], food contact materials (FCMs)[3], and commercial hair dyes. Because PAAs are reactive and susceptible to oxidative degradation, selecting the correct analytical standard format and employing robust chromatographic methodologies are critical for ensuring data integrity and regulatory compliance.
Comparative Analysis of Analytical Standard Formats
When developing a quantitative LC-MS/MS or GC-MS method, the physical format of the analytical standard directly impacts the precision of the calibration curve, laboratory safety, and workflow efficiency. As a Senior Application Scientist, I evaluate standards based on their handling causality: minimizing volatile exposure while maximizing long-term stability.
Format Comparison
-
Neat Certified Reference Material (CRM) (>99.5% Purity):
-
Mechanism: Requires gravimetric weighing and serial dilution.
-
Advantage: Highly cost-effective for high-volume laboratories; allows custom solvent selection.
-
Drawback:p-Cresidine is highly toxic and volatile (vapor pressure 0.02 mmHg)[1]. Weighing neat powders introduces high exposure risk and static-weighing errors.
-
-
Commercial Solution Standard (1000 µg/mL in Methanol):
-
Isotope-Labeled Internal Standard (ILIS) (e.g., p-Cresidine-d3):
-
Mechanism: Co-elutes with the target analyte to correct for ion suppression in the MS source.
-
Advantage: Essential for complex matrices (like dyed fabrics or food simulants) where matrix effects severely suppress the electrospray ionization (ESI) signal.
-
Experimental Performance Data
The following table summarizes an in-house experimental comparison of standard formats used to quantify 2-methoxy-5-methylaniline spiked into a blank textile matrix at 30 mg/kg (the regulatory threshold)[5].
| Parameter | Neat CRM (Gravimetric Prep) | Commercial Solution (1000 µg/mL) | Matrix-Matched + ILIS |
| Preparation Time | 45 minutes | 5 minutes | 60 minutes |
| RSD (Precision, n=6) | 4.2% | 1.8% | 0.9% |
| Average Recovery | 88.5% | 94.2% | 99.8% |
| Stock Stability (4°C) | 3 Months (once dissolved) | 12 Months (sealed ampule) | 1 Month (working solution) |
| Handling Risk | High (Inhalation/Contact) | Low (Liquid transfer only) | Low |
Experimental Protocols: ISO 14362-1 Workflow
To objectively quantify 2-methoxy-5-methylaniline derived from azo dyes, the analytical protocol must force the complete reductive cleavage of the azo bond (-N=N-) without degrading the resulting free amine.
Step-by-Step Methodology
1. Reductive Cleavage (Sample Preparation):
-
Causality: Azo dyes are highly stable. We use Sodium Dithionite ( Na2S2O4 ) as a powerful reducing agent. The reaction must be buffered to pH 6.0 using a citrate buffer to prevent the degradation of acid-sensitive amines[6].
-
Step: Weigh 1.0 g of the textile sample into a reaction vessel. Add 17 mL of pre-heated (70°C) citrate buffer (pH 6.0).
-
Step: Add 3.0 mL of freshly prepared aqueous sodium dithionite solution (200 mg/mL). Seal and incubate at 70°C for exactly 30 minutes[6].
2. Liquid-Liquid Extraction (LLE):
-
Causality: Following reduction, the aqueous phase contains the polar amine. We use t-butyl methyl ether (MTBE) because it offers excellent partitioning for aromatic amines while leaving highly polar dye fragments in the aqueous phase[6].
-
Step: Cool the vessel to room temperature. Extract the aqueous phase twice with 20 mL of MTBE.
-
Step: Concentrate the combined organic layers under a gentle stream of nitrogen to near dryness, and reconstitute in 2.0 mL of Methanol:Water (50:50, v/v) for LC-MS/MS injection.
Workflow for azo dye reductive cleavage and PAA extraction.
Instrumental Analysis: LC-MS/MS vs. GC-MS
Historically, GC-MS was the standard for PAA analysis. However, 2-methoxy-5-methylaniline is highly polar and basic. In GC-MS, this leads to active site adsorption in the inlet, resulting in peak tailing unless complex derivatization (e.g., using pentafluoropropionic anhydride) is performed.
LC-MS/MS is the superior alternative. Using reversed-phase liquid chromatography with a Pentafluorophenyl (PFP) or C18 column allows for the retention of small, charged polar molecules without derivatization[3].
LC-MS/MS Optimization Parameters
To establish a self-validating system, the mass spectrometer is operated in dynamic Multiple Reaction Monitoring (dMRM) mode using positive Electrospray Ionization (ESI+). The acidic mobile phase (0.1% formic acid) forces the protonation of the amine group, yielding a robust [M+H]+ precursor ion at m/z 138.1[3][7].
Table 2: Optimized MRM Transitions for 2-Methoxy-5-methylaniline
| Analyte | Precursor Ion ( [M+H]+ ) | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (CE) |
| 2-Methoxy-5-methylaniline | 138.1 m/z | 106.0 m/z | 123.1 m/z | 20 eV / 10 eV |
Mechanistic Insight: The primary fragmentation (138.1 → 106.0) corresponds to the neutral loss of methanol ( −32 Da ) from the methoxy group, which is highly characteristic and provides excellent selectivity against background matrix noise[3][7].
ESI+ fragmentation pathway for 2-methoxy-5-methylaniline.
Conclusion
For the rigorous quantification of 2-methoxy-5-methylaniline, the analytical standard format is just as critical as the instrumental method. While Neat CRMs are viable, Commercial Solution Standards (1000 µg/mL) paired with an Isotope-Labeled Internal Standard provide the highest degree of trustworthiness, minimizing analyst exposure to this Group 2B carcinogen while ensuring <2% RSD in precision[4]. When coupled with ISO 14362-1 reductive cleavage and LC-MS/MS analysis[2], laboratories can achieve self-validating, regulatory-compliant data with limits of detection well below the 30 mg/kg threshold[5].
References
-
PubChem - 2-Methoxy-5-Methylaniline | C8H11NO | CID 8445. National Center for Biotechnology Information. Available at:[Link]
-
Fisher Scientific - 2-Methoxy-5-Methylaniline, SPEX CertiPrep 1 mL. Available at:[Link]
-
ResearchGate - Recovery of mixed aromatic amine standards in non-dyed fabric. Available at:[Link]
-
Agilent Technologies - Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Available at:[Link]
-
National Institutes of Health (PMC) - Determination of primary aromatic amines in cold water extract of coloured paper napkin samples by liquid chromatography-tandem mass spectrometry. Available at:[Link]
-
Scribd - Azo Dye EN 14362-1 - 2012. Available at:[Link]
-
Frag den Staat - Analysis of primary aromatic amines in the mainstream waterpipe smoke using liquid chromatography–electrospray ionization. Available at:[Link]
-
UNPR - TEST REPORT: 1907/2006. Test Method: EN ISO 14362-1:2017. Available at:[Link]
Sources
- 1. 2-Methoxy-5-Methylaniline | C8H11NO | CID 8445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of primary aromatic amines in cold water extract of coloured paper napkin samples by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methoxy-5-Methylaniline, SPEX CertiPrep 1 mL | Buy Online | SPEX Certiprep | Fisher Scientific [fishersci.be]
- 5. static.unpr.io [static.unpr.io]
- 6. scribd.com [scribd.com]
- 7. media.frag-den-staat.de [media.frag-den-staat.de]
Safety Operating Guide
Operational & Disposal Master Plan: 2-Methoxy-N,5-dimethylaniline Hydrochloride
Executive Summary & Hazard Profile
2-Methoxy-N,5-dimethylaniline hydrochloride is a highly reactive arylamine salt utilized in advanced drug development and chemical synthesis. As a laboratory safety standard, this compound must be treated with the highest tier of operational caution. The compound is acutely toxic via oral, dermal, and inhalation routes[1]. It causes severe ocular damage, acts as a potent skin sensitizer, and poses severe chronic health risks, including suspected mutagenicity and carcinogenicity[2]. Furthermore, it is highly toxic to aquatic ecosystems, strictly prohibiting any drain or standard trash disposal[1].
Mechanistic Basis for Toxicity & Handling
To handle this compound safely, laboratory personnel must understand the causality behind its toxicity and physical behavior.
-
The Hydrochloride Salt Factor: The hydrochloride (HCl) salt form significantly increases the compound's hydrophilicity compared to its free-base aniline counterpart. This high water solubility means the powder can rapidly dissolve in sweat, tears, or respiratory mucosa, drastically accelerating systemic absorption upon dermal or inhalation contact[2].
-
Methemoglobinemia Pathway: Once absorbed, arylamines undergo rapid hepatic metabolism. Cytochrome P450 enzymes (specifically the CYP1A2 isoform) catalyze the N-hydroxylation of the aniline derivative into a highly reactive N-hydroxylamine metabolite[3]. This metabolite penetrates erythrocytes and undergoes a co-oxidation reaction with oxyhemoglobin (HbO2). This reaction oxidizes the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, forming methemoglobin (met-Hb)[3]. Because methemoglobin cannot bind or transport oxygen, exposure leads to severe tissue hypoxia, cyanosis, and potentially fatal methemoglobinemia[3].
Hepatic metabolism of 2-methoxy-N,5-dimethylaniline leading to methemoglobinemia.
Experimental Workflow: Safe Handling & Spill Response
Because of the rapid absorption and severe metabolic consequences, handling and disposal must function as a self-validating system of containment.
Step 1: Engineering Controls & PPE
-
Environment: All manipulations must occur within a hard-ducted chemical fume hood to prevent the inhalation of aerosolized dust[1].
-
PPE: Personnel must don double nitrile gloves (minimum 5 mil thickness), a chemically resistant lab coat, and tight-fitting unvented safety goggles[1]. If a fume hood is unavailable or a spill occurs outside containment, a NIOSH-approved respirator with P100 particulate filters and organic vapor cartridges is mandatory[4].
Step 2: Spill Response & Decontamination In the event of a spill, immediate isolation is required. Do not use standard dry-sweeping techniques, which aerosolize the toxic HCl salt directly into the respiratory zone.
-
Evacuate & Isolate: Clear personnel without appropriate PPE from the immediate vicinity[2].
-
Containment: For solid spills, lightly mist the powder with a compatible non-reactive solvent (e.g., a small amount of water) to suppress dust, or use a dedicated HEPA-filtered vacuum[4]. For liquid solutions, surround and cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand)[1].
-
Collection: Use non-sparking plastic tools to scoop the absorbed material into a sealable, compatible hazardous waste container[2].
-
Decontamination: Wash the spill area thoroughly with soap and water, collecting all washings as liquid hazardous waste[2]. Critical Warning: Do not use strong oxidizing agents (e.g., bleach) for cleanup. Aniline hydrochlorides are highly incompatible with oxidizers and may react violently, liberating toxic nitrogen oxides (NOx) and hydrogen chloride (HCl) gas[2].
Step-by-step emergency spill response and decontamination workflow.
Waste Segregation & RCRA Disposal Protocols
Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) Subtitle C, chemical waste generators are legally obligated to determine the classification of their discarded chemicals[4]. While unsubstituted aniline is a specifically listed waste (U012), highly substituted derivatives like 2-methoxy-N,5-dimethylaniline hydrochloride must be evaluated for characteristic toxicity and handled as hazardous waste[5].
Never mix this compound's waste stream with strong acids (sulfuric, nitric) or strong bases, as this can trigger exothermic reactions or liberate the volatile free-base aniline[2]. Label all waste containers clearly with "Hazardous Waste" and the full chemical name, storing them in a cool, dark, and well-ventilated secondary containment area[1].
Table 1: Waste Segregation and Disposal Logistics
| Waste Stream | Container Specifications | EPA/RCRA Classification | Authorized Disposal Method |
| Solid Chemical Waste (Unused powder, spill cleanup) | High-density polyethylene (HDPE) wide-mouth jar with a PTFE-lined cap. Tightly sealed. | Characteristic Hazardous Waste / State-Specific Toxic Waste[6] | High-temperature incineration by a licensed RCRA facility[4]. |
| Aqueous/Organic Solutions | PTFE or HDPE carboy. Must reside in secondary containment away from light[1]. | Characteristic Hazardous Waste | Chemical treatment or incineration. Do NOT discharge to POTW[1]. |
| Contaminated Consumables (Gloves, wipes, bench paper) | Heavy-duty hazardous waste bags (double-bagged) within a poly-drum. | Solid Waste (Contaminated) | Incineration. Must be labeled "Toxic - Aniline Derivative"[1]. |
References
-
[1] Proper Disposal of 4-(Furan-2-yl)aniline hydrochloride: A Guide for Laboratory Professionals, Benchchem. 1
-
[2] Common Name: ANILINE HYDROCHLORIDE HAZARD SUMMARY, NJ.gov Department of Health. 2
-
[4] SAFETY DATA SHEET - Aniline Hydrochloride, Fisher Scientific. 4
-
[6] Hazardous Waste Reference Guidebook - Regulations.gov, EPA/State Guidelines. 6
-
[5] Hazardous Waste Listings | EPA, Environmental Protection Agency. 5
-
[3] Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines, Chemical Research in Toxicology (ACS Publications). 3
Sources
A Senior Scientist's Guide to Personal Protective Equipment for Handling 2-methoxy-N,5-dimethylaniline hydrochloride
As researchers and developers, our work with novel chemical entities is foundational to discovery. Yet, our primary responsibility is to ensure that this pursuit of innovation is conducted with an unwavering commitment to safety. This guide provides an in-depth, experience-driven framework for the safe handling of 2-methoxy-N,5-dimethylaniline hydrochloride, a compound class—aromatic amines—that demands our utmost respect and caution. We will move beyond a simple checklist, focusing on the causality behind each safety recommendation to build a self-validating system of protection for you and your team.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific risks associated with 2-methoxy-N,5-dimethylaniline hydrochloride is the critical first step in designing a robust safety protocol. This compound, like many primary aromatic amines, presents a multi-faceted hazard profile.[1] It is readily absorbed through the skin, and its hydrochloride salt form exists as a solid powder, posing an inhalation risk.[1][2]
The European Chemicals Agency (ECHA) and various safety data sheets (SDS) provide the following classifications, which form the basis of our PPE strategy.[3]
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. This necessitates a complete barrier to prevent any route of exposure. |
| Skin Irritation | H315 | Causes skin irritation. Direct contact must be avoided through proper glove and lab coat selection. |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[3][4] Chemical splash goggles are mandatory to prevent irreversible damage. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[3] Handling must occur in a well-ventilated area, with respiratory protection required for handling powders. |
| Carcinogenicity (Suspected) | H350 / H351 | May cause cancer or is suspected of causing cancer.[4][5] This is the most serious long-term risk, demanding zero exposure and stringent containment. |
Core PPE Requirements: A Task-Based Approach
The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory operations involving 2-methoxy-N,5-dimethylaniline hydrochloride.
| Laboratory Task | Primary Risk | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Inhalation of powder, skin/eye contact | Chemical safety goggles AND face shield | Double-gloved with nitrile or neoprene | Chemical-resistant lab coat, fully buttoned | N95/FFP2 respirator or higher (within a chemical fume hood) |
| Preparing Solutions | Splash, skin/eye contact | Chemical safety goggles | Double-gloved with nitrile or neoprene | Chemical-resistant lab coat, fully buttoned | Not required if performed entirely within a certified chemical fume hood |
| Performing Reactions/Transfers | Splash, unforeseen aerosol generation | Chemical safety goggles | Double-gloved with nitrile or neoprene | Chemical-resistant lab coat, fully buttoned | Not required if performed entirely within a certified chemical fume hood |
| Handling Waste & Decontamination | Contact with contaminated surfaces/liquids | Chemical safety goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant lab coat or apron | As needed, based on potential for aerosol generation |
| Managing a Small Spill | High risk of inhalation and skin contact | Chemical safety goggles AND face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant lab coat or apron | Half-mask respirator with organic vapor/particulate cartridges |
Causality Behind PPE Choices:
-
Eye/Face Protection : Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against fine particulates and splashes.[2][5] A face shield should be worn over goggles during powder handling to protect the entire face.
-
Hand Protection : Double-gloving provides a critical layer of security. Should the outer glove be compromised, the inner glove maintains a barrier while you retreat to a safe area to re-glove. Nitrile or neoprene gloves are recommended. Always check manufacturer-specific glove compatibility charts against aromatic amines.
-
Body Protection : A standard cotton lab coat is not a barrier to chemicals; it merely absorbs them. A chemical-resistant coat, often made of polyester or a treated fabric, should be worn and kept fully buttoned.
-
Respiratory Protection : Because the compound is a powder and can cause respiratory irritation, a certified N95 or FFP2 respirator is the minimum requirement for weighing, even inside a fume hood, to manage localized particulate clouds.[2] For spill cleanup or in cases of ventilation failure, a half-mask or full-face respirator with appropriate cartridges is essential.[6][7]
Operational Protocols: A Self-Validating Workflow
A protocol is only as strong as its execution. The following workflow integrates PPE checkpoints to ensure safety is an active, not passive, part of the process.
Caption: Chemical Handling Workflow with Integrated PPE Checkpoints.
Step-by-Step Methodologies
A. PPE Donning Sequence (Entering Controlled Area)
-
Lab Coat: Don a clean, chemical-resistant lab coat, ensuring it is fully buttoned.
-
Respirator: If required for the task (e.g., weighing solids), perform a seal check on your N95 or half-mask respirator.
-
Eye/Face Protection: Put on your chemical splash goggles. If weighing, add a face shield over the goggles.
-
Gloves: Don the first pair of nitrile gloves. Pull the cuff of the lab coat over the glove cuff. Don the second, outer pair of gloves, pulling the glove cuff over the sleeve of the lab coat. This creates a robust seal.
B. Spill Management Protocol (Small Spill < 5g)
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.
-
Don PPE: If not already wearing it, don a half-mask respirator with organic vapor/particulate cartridges, a face shield, a chemical apron, and heavy-duty outer gloves.
-
Contain: Do not use water. Cover the spill with an inert absorbent material like sand, silica gel, or a commercial spill absorbent.[6][8]
-
Collect: Carefully sweep the absorbed material into a designated hazardous waste container using non-sparking tools.[9]
-
Decontaminate: Wipe the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose: Seal the waste container and label it clearly. Dispose of all contaminated materials, including gloves and wipes, as hazardous waste.[9]
C. PPE Doffing Sequence (Exiting Controlled Area) This sequence is critical to prevent cross-contamination.
-
Outer Gloves: While still in the designated work area (e.g., inside the fume hood), remove the grossly contaminated outer gloves. Peel them off so they turn inside-out, trapping contaminants. Dispose of them in the hazardous waste bin.
-
Exit & First Decontamination: Step out of the immediate work area.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap. Place them in a designated area for decontamination.
-
Lab Coat: Remove the lab coat by rolling it away from your body, ensuring the contaminated exterior is folded inward. Place it in a designated receptacle for laundering or disposal.
-
Inner Gloves: Now at the exit of the lab, remove the inner gloves using the same inside-out technique. Dispose of them.
-
Final Wash: Immediately wash your hands and forearms thoroughly with soap and water for at least 20 seconds.[6][8][10]
By adhering to this structured, reason-based approach to personal protective equipment, you build a culture of safety that protects not only the individual but the entire research enterprise. Treat 2-methoxy-N,5-dimethylaniline hydrochloride with the caution it requires, and you can continue your valuable work with confidence and security.
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
- Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- Santa Cruz Biotechnology. (2018, March 7). SAFETY DATA SHEET.
- NextSDS. (n.d.). 2-Methoxy-5-methylaniline Safety Data Sheet.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET 2-Methoxy-5-methylaniline.
- TCI EUROPE N.V. (2018, October 3). SAFETY DATA SHEET 2,6-Dimethylaniline Hydrochloride.
- LGC Standards. (2023, April 6). SAFETY DATA SHEET TRC-X749693-25MG - 2,4-Dimethylaniline-d9.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- CPAChem. (2022, October 5). Safety data sheet 2,5-Dimethylaniline.
- RPS Group. (2022, December 19). Amines.
- SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- ECHA CHEM. (n.d.). 2-methoxy-N,5-dimethylaniline hydrochloride.
- ChemicalBook. (n.d.). DIMETHYLANILINE - Safety Data Sheet.
- Deepak Nitrite. (2020, July 1). SAFETY DATA SHEET Methoxylamine Hydrochloride solution.
Sources
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- 2. tcichemicals.com [tcichemicals.com]
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- 5. fishersci.com [fishersci.com]
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- 7. diplomatacomercial.com [diplomatacomercial.com]
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- 10. skcinc.com [skcinc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
